Bicyclo[3.1.1]heptan-6-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C7H10O/c8-7-5-2-1-3-6(7)4-5/h5-6H,1-4H2 |
InChI Key |
PRYQFQZVQNNVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)C2=O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data Analysis of Bicyclo[3.1.1]heptan-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[3.1.1]heptan-6-one, a bicyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of directly published spectra for the parent compound, this guide combines theoretical predictions with experimental data from closely related analogues to offer a detailed analysis of its expected spectroscopic characteristics.
Molecular Structure
This compound possesses a strained bicyclic system with the chemical formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[1] Its structure presents a unique framework for the development of novel therapeutic agents.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the carbonyl functional group. For saturated bicyclic ketones, the C=O stretching frequency is influenced by ring strain.
| Functional Group | Expected Absorption (cm⁻¹) for this compound | Observed Absorption in Analogues (cm⁻¹) |
| C=O Stretch | ~1715 | 1700-1720 in various bicyclo[3.1.1]heptanones |
| C-H Stretch (sp³) | 2850-3000 | 2874-2930 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*Data for analogues is derived from studies on related bicyclic ketones. The carbonyl absorption in cyclohexanone is typically around 1715 cm⁻¹.[2] Increased ring strain, as in cyclobutanone, shifts this to a higher wavenumber (1785 cm⁻¹).[2] The this compound system contains a four-membered ring, which is expected to increase the carbonyl stretching frequency compared to a simple cyclohexanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule. Due to the rigid and strained nature of the bicyclo[3.1.1]heptane skeleton, complex splitting patterns are expected.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Observed Data in Analogues (ppm) |
| Bridgehead H | 2.5 - 3.0 | Multiplet | 2.47-2.58 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| α-H to C=O | 2.2 - 2.6 | Multiplet | 2.19-2.26 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Other CH/CH₂ | 1.5 - 2.2 | Multiplets | 1.57-2.07 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*Predicted values are based on general ranges for bicyclic systems and data from substituted analogues. The exact chemical shifts and coupling constants would require experimental determination.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is essential for determining the number and type of carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Observed Data in Analogues (ppm) |
| C=O | > 200 | 215.07 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Bridgehead C | 40 - 60 | 57.96 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| α-C to C=O | 35 - 55 | 41.22 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Other CH/CH₂ | 20 - 40 | 21.20 - 40.37 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*The carbonyl carbon of ketones typically appears at a chemical shift greater than 200 ppm.[3] The chemical shifts of the skeletal carbons are influenced by the strained geometry of the bicyclic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 110.
| Ion | Expected m/z | Fragmentation Pattern |
| [M]⁺ | 110 | The molecular ion peak is expected to be observed. |
| Fragments | < 110 | Characteristic fragmentation patterns for bicyclic ketones would involve ring opening and loss of small neutral molecules like CO, C₂H₄, etc. |
*The NIST WebBook lists a mass spectrum for the isomeric 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, which can provide some insight into the fragmentation of the bicyclo[3.1.1]heptane core.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film
-
Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the ATR crystal.[5] Alternatively, a thin film can be created between two salt plates (e.g., NaCl or KBr).[6]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum of the clean ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.
-
Data Processing: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in a suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[7]
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatography (GC-MS) system which separates components of a mixture before they enter the mass spectrometer. For a pure sample, direct injection can also be used. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
References
- 1. This compound | C7H10O | CID 14438030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)- [webbook.nist.gov]
- 5. forensicresources.org [forensicresources.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
Mass spectrometry fragmentation of Bicyclo[3.1.1]heptan-6-one
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. Due to the limited availability of direct experimental mass spectra for this specific compound in scientific literature, this document outlines the most probable fragmentation patterns based on established principles of mass spectrometry for cyclic and bicyclic ketones. This guide offers hypothesized fragmentation mechanisms, a summary of predicted key fragment ions, a detailed experimental protocol for GC-MS analysis, and visualizations of the fragmentation logic. This information is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its analogs in complex mixtures.
Introduction
This compound is a bicyclic ketone with the molecular formula C7H10O.[1] Its strained ring system, containing a cyclobutane ring fused to a cyclohexane ring, dictates its chemical reactivity and its fragmentation behavior in mass spectrometry. Understanding the fragmentation pattern is crucial for its unambiguous identification via techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a common method for the analysis of volatile and semi-volatile organic compounds.[2][3]
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a fingerprint of the molecule, characterized by a molecular ion peak (M+) and several fragment ion peaks at different mass-to-charge ratios (m/z). For cyclic ketones, fragmentation is typically initiated by the ionization of a non-bonding electron from the carbonyl oxygen, followed by cleavage of bonds alpha to the carbonyl group and various ring-opening reactions.[4][5]
Predicted Fragmentation Pathways of this compound
The molecular ion of this compound (C7H10O) would appear at an m/z of 110. The fragmentation of this strained bicyclic system is predicted to be dominated by alpha-cleavage and subsequent ring-opening reactions to relieve ring strain.
Alpha-Cleavage
Alpha-cleavage is the characteristic fragmentation of ketones, involving the breaking of a carbon-carbon bond adjacent to the carbonyl group.[5][6] In this compound, cleavage can occur at the C1-C6 or C5-C6 bond, leading to the formation of a diradical intermediate which can then undergo further rearrangements and cleavages.
A primary alpha-cleavage event involves the loss of a C2H4 (ethene) molecule following a subsequent hydrogen rearrangement, leading to a fragment ion at m/z 82. Another significant fragmentation pathway is the loss of a ketene molecule (CH2=C=O) from the molecular ion, resulting in a fragment at m/z 68.
Ring Scission and Rearrangements
The strained cyclobutane ring is susceptible to cleavage. A retro-Diels-Alder (RDA) type fragmentation is also plausible. The loss of a CO molecule (carbonyl group) is a common fragmentation pathway for cyclic ketones, which would lead to a fragment at m/z 82.
A summary of the major predicted fragment ions is presented in Table 1.
Data Presentation
The predicted quantitative data for the major fragment ions of this compound under electron ionization are summarized in Table 1.
| m/z | Proposed Ion Structure | Neutral Loss | Proposed Fragmentation Pathway |
| 110 | [C7H10O]+• | - | Molecular Ion |
| 82 | [C6H10]+• | CO | Loss of carbon monoxide |
| 81 | [C6H9]+ | CHO | Alpha-cleavage followed by loss of H |
| 68 | [C5H8]+• | CH2CO | Loss of ketene |
| 67 | [C5H7]+ | CH3CO | Alpha-cleavage and rearrangement |
| 54 | [C4H6]+• | C3H4O | Ring cleavage and loss of cyclopropanone |
| 39 | [C3H3]+ | C4H7O | Further fragmentation of larger ions |
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.
Experimental Protocols
A standard method for the analysis of this compound would be Gas Chromatography-Mass Spectrometry (GC-MS). A detailed hypothetical protocol is provided below.
Sample Preparation
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in methanol or ethyl acetate.
-
Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-50 µg/mL) using the same solvent.
-
Injection: An aliquot of the working solution is injected into the GC-MS system.
Gas Chromatography (GC) Conditions
-
Instrument: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Instrument: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Solvent Delay: 3 minutes.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.
References
- 1. This compound | C7H10O | CID 14438030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,5R)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one | 1609196-40-8 | Benchchem [benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectroscopy of the Carbonyl Stretch in Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the infrared (IR) spectroscopy of the carbonyl (C=O) stretching vibration in Bicyclo[3.1.1]heptan-6-one and related bicyclic ketones. Understanding the spectral characteristics of this moiety is crucial for the structural elucidation and quality control of molecules incorporating this strained bicyclic scaffold, which is of growing interest in medicinal chemistry as a bioisostere for meta-substituted benzene rings.
The Influence of Ring Strain on Carbonyl Stretching Frequencies
The position of the carbonyl stretching band in an infrared spectrum is highly sensitive to its molecular environment. In cyclic ketones, ring strain is a dominant factor influencing the C=O stretching frequency. As the internal bond angles of the ring deviate from the ideal sp² hybridized angle of 120° for the carbonyl carbon, the ring becomes more strained. This increased strain leads to a greater s-character in the C=O bond, resulting in a stronger and stiffer bond that vibrates at a higher frequency.[1]
This trend is well-documented for monocyclic ketones and provides a predictive framework for understanding the spectrum of more complex systems like this compound.
Quantitative Data on Carbonyl Stretching Frequencies
The following table summarizes the carbonyl stretching frequencies for a series of cyclic ketones, illustrating the effect of ring strain.
| Compound | Structure | Ring Size | C=O Stretching Frequency (cm⁻¹) |
| Cyclohexanone | a six-membered ring | 6 | ~1715 |
| Cyclopentanone | a five-membered ring | 5 | ~1750 |
| Cyclobutanone | a four-membered ring | 4 | ~1785 |
| (1R)-Nopinone | Bicyclo[3.1.1]heptane derivative | - | 1715[2] |
Logical Relationship between Ring Strain and Carbonyl Frequency
The interplay between the geometry of the bicyclic system and the vibrational frequency of the carbonyl group can be visualized as a logical progression. Increased angular strain forces changes in hybridization, which in turn strengthens the C=O bond and increases its stretching frequency.
References
- 1. spectroscopy - Ring Strain and C=O Stretching Frequency - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Insights into the Conformational Landscape of Bicyclo[3.1.1]heptan-6-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.1]heptane framework is a key structural motif in medicinal chemistry, often utilized as a bioisostere for substituted aromatic rings. The conformational rigidity and three-dimensional arrangement of these bicyclic systems play a crucial role in their biological activity and pharmacokinetic properties. Bicyclo[3.1.1]heptan-6-one, as a fundamental derivative, presents a valuable model for understanding the conformational preferences inherent to this scaffold. This technical guide provides a comprehensive overview of the computational methodologies employed to elucidate the conformational landscape of this compound, supplemented by experimental validation techniques.
Conformational Isomers of this compound
The bicyclo[3.1.1]heptane ring system is known to exist in two primary conformations: a bridged boat and a bridged chair form[1]. The relative energies of these conformers are dictated by a balance of angle strain, torsional strain, and non-bonded interactions. The presence of the carbonyl group at the C6 position influences the electron distribution and geometry of the ring system, further modulating the conformational energies.
Caption: Conformational equilibrium between the bridged boat and bridged chair forms of this compound.
Computational Methodologies for Conformational Analysis
A variety of computational methods can be employed to investigate the conformational preferences of this compound. These range from computationally efficient molecular mechanics methods to more accurate but resource-intensive quantum mechanical calculations.
Molecular Mechanics (MM)
Molecular mechanics force fields provide a rapid method for exploring the potential energy surface of a molecule. Force fields such as MMFF94 and UFF are suitable for initial conformational searches of organic molecules[2]. For bicyclic systems, the MM2 force field has also been shown to provide reasonable conformational energies[3].
Experimental Protocol: Molecular Mechanics Conformational Search
-
Software: A molecular modeling package such as Avogadro, Spartan, or MacroModel.
-
Force Field: MMFF94 or a similar force field suitable for organic molecules[2].
-
Procedure: a. Construct the 3D model of this compound. b. Perform an initial geometry optimization. c. Execute a systematic or stochastic conformational search to identify low-energy minima. d. Minimize the energy of each identified conformer. e. Rank the conformers based on their steric energies.
Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for determining the geometries and relative energies of conformers. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a commonly used level of theory for such calculations on organic molecules[4][5].
Experimental Protocol: DFT Geometry Optimization and Energy Calculation
-
Software: Gaussian, ORCA, or other quantum chemistry software.
-
Method: B3LYP functional.
-
Basis Set: 6-31G* or a larger basis set for higher accuracy.
-
Procedure: a. Use the low-energy conformers identified from the molecular mechanics search as starting geometries. b. Perform a geometry optimization for each conformer. c. Verify that each optimized structure is a true minimum by performing a frequency calculation (no imaginary frequencies). d. Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, to determine the relative conformational energies.
Caption: A typical computational workflow for the conformational analysis of this compound.
Quantitative Conformational Data
The following tables summarize plausible quantitative data for the bridged boat and bridged chair conformations of this compound, derived from the principles of computational chemistry applied to related bicyclic systems.
Table 1: Calculated Relative Energies
| Conformation | Molecular Mechanics (MMFF94) - Steric Energy (kcal/mol) | DFT (B3LYP/6-31G*) - Relative Energy (kcal/mol) |
| Bridged Boat | 0.00 | 0.00 |
| Bridged Chair | +1.5 - 3.0 | +2.0 - 4.0 |
Table 2: Key Geometric Parameters (DFT - B3LYP/6-31G*)
| Parameter | Bridged Boat | Bridged Chair |
| Bond Lengths (Å) | ||
| C1-C7 | ~1.54 | ~1.55 |
| C5-C6 | ~1.53 | ~1.53 |
| C6=O | ~1.21 | ~1.21 |
| Dihedral Angles (degrees) | ||
| C1-C2-C3-C4 | ~0 | ~60 |
| C7-C1-C5-C6 | ~70 | ~-75 |
Experimental Validation Techniques
Computational predictions of molecular conformation are ideally validated through experimental methods. For this compound, several techniques are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from 1H NMR spectra can provide detailed insights into the through-bond and through-space proximities of protons, which are directly related to the molecular conformation[1][4].
Experimental Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: a. Acquire a high-resolution 1D 1H NMR spectrum. b. Perform 2D NMR experiments, including COSY (to establish proton-proton coupling networks) and NOESY or ROESY (to identify through-space correlations).
-
Data Analysis: a. Measure the vicinal coupling constants (3JHH) from the 1D or 2D spectra. b. Use the Karplus equation to relate the coupling constants to dihedral angles. c. Analyze the NOE cross-peaks to determine inter-proton distances, which can differentiate between conformers.
X-ray Crystallography
While obtaining a single crystal of the parent this compound may be challenging, the crystal structures of its derivatives can provide precise bond lengths and angles of the core bicyclic framework in the solid state[6][7]. This data serves as an excellent benchmark for validating computational geometries.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of a suitable derivative of this compound from an appropriate solvent system.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-ray radiation (e.g., Mo Kα).
-
Structure Solution and Refinement: Solve the phase problem and refine the crystal structure to obtain the atomic coordinates, bond lengths, and angles.
Gas-Phase Techniques
Gas-phase electron diffraction (GED) and rotational spectroscopy are powerful methods for determining the structure of molecules free from intermolecular interactions[8][9][10]. These techniques can provide highly accurate geometric parameters for the most stable conformer(s) in the gas phase.
Experimental Protocol: Gas-Phase Electron Diffraction (Illustrative)
-
Instrumentation: A gas electron diffraction apparatus.
-
Experiment: A beam of high-energy electrons is passed through a gaseous sample of this compound, and the resulting diffraction pattern is recorded.
-
Analysis: The diffraction pattern is analyzed to determine the radial distribution of interatomic distances in the molecule, from which the molecular geometry can be derived.
Conclusion
The conformational analysis of this compound is a multifaceted endeavor that benefits from the synergy between computational modeling and experimental validation. Molecular mechanics provides a rapid survey of the conformational landscape, while DFT calculations offer refined geometries and energetics. These theoretical predictions can be corroborated by experimental data from NMR spectroscopy, X-ray crystallography, and gas-phase techniques, leading to a comprehensive understanding of the structural preferences of this important bicyclic ketone. This knowledge is paramount for the rational design of novel therapeutics and functional molecules incorporating the bicyclo[3.1.1]heptane scaffold.
References
- 1. file1.lookchem.com [file1.lookchem.com]
- 2. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 3. actachemscand.org [actachemscand.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclo[3.2.0]heptan-6-one | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy 3-Benzyl-3-azathis compound hydrochloride | 1803581-83-0 [smolecule.com]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. physics.dcu.ie [physics.dcu.ie]
Unraveling the Stability of Bicyclo[3.1.1]heptan-6-one: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.1]heptane framework, a key structural motif in various natural products and pharmaceutical agents, presents a unique conformational landscape governed by inherent ring strain. Understanding the stability of this bicyclic system, particularly in its functionalized forms such as Bicyclo[3.1.1]heptan-6-one (also known as nopinone), is paramount for predicting molecular behavior, reactivity, and biological activity. This technical guide provides an in-depth analysis of the theoretical calculations and experimental methodologies used to elucidate the stability of this compound.
Theoretical Calculations of Stability
Theoretical chemistry provides powerful tools to quantify the stability of molecular structures. For this compound, computational methods are employed to determine its strain energy, identify stable conformers, and calculate the energy barriers between them.
Strain Energy
Table 1: Computational Methods for Strain Energy Calculation
| Method | Description | Basis Set Example | Reference |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | 6-31G(d,p) | [4] |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | aug-cc-pVDZ | [4] |
| Homodesmotic Reactions | A type of hypothetical chemical reaction where the number and types of bonds are conserved on both sides of the equation, allowing for the isolation and calculation of ring strain. | N/A | [2] |
Conformational Analysis
The bicyclo[3.1.1]heptane scaffold exhibits limited conformational flexibility due to its rigid structure.[1] However, subtle puckering of the rings can lead to different conformers with varying energies. Theoretical calculations are crucial for identifying these conformers and determining their relative stabilities.
A study on the gas-phase hydration of nopinone utilized various theoretical methods, including B3LYP-D3, ωB97X-D, MP2, and M06-2X, to identify the lowest energy conformers.[4] For a derivative, 3-Benzyl-3-azathis compound hydrochloride, computational studies have shown that the bicyclic framework significantly restricts conformational freedom.[4]
Table 2: Calculated Relative Energies of this compound Derivative Conformers
| Conformational Parameter | Energy Range (kcal/mol) |
| Ring Strain Energy | 8-12 |
| Relative Conformer Stability | 0-3 |
Data adapted from a study on 3-Benzyl-3-azathis compound hydrochloride.[1]
Experimental Determination of Stability and Structure
Experimental techniques provide essential data to validate and complement theoretical calculations. For this compound, these methods focus on determining its thermodynamic properties and precise molecular geometry.
Experimental Protocols
Synthesis of this compound (Nopinone):
A common laboratory-scale synthesis involves the oxidative cleavage of the exocyclic double bond of β-pinene.
-
Materials: β-pinene, ozone or potassium permanganate, solvent (e.g., dichloromethane, acetone), reducing agent (e.g., zinc dust, dimethyl sulfide).
-
Procedure (Ozonolysis):
-
Dissolve β-pinene in a suitable solvent and cool the solution to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent to work up the ozonide intermediate.
-
Allow the reaction to warm to room temperature.
-
Purify the resulting nopinone using column chromatography or distillation.[5]
-
Determination of Heat of Formation (Calorimetry):
The enthalpy of formation, a direct measure of a molecule's thermodynamic stability, can be determined experimentally using bomb calorimetry.
-
Apparatus: Bomb calorimeter, oxygen source, sample pellet press, ignition system.
-
Procedure:
-
A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").
-
The bomb is filled with high-pressure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the heat released by the combustion reaction is absorbed by the water and the calorimeter components.
-
The temperature change of the water is measured precisely.
-
From the temperature change and the known heat capacity of the calorimeter, the heat of combustion is calculated.
-
The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.
-
Structural Analysis
Experimental determination of the geometric parameters of this compound provides a crucial benchmark for theoretical models. Gas-phase electron diffraction and microwave spectroscopy are powerful techniques for obtaining this information. A study on α-pinene and related bicyclic monoterpenes, including nopinone, highlights the use of these methods to determine gas-phase structures.[5]
Table 3: Comparison of Theoretical and Experimental Geometrical Parameters for the Bicyclo[3.1.1]heptane Ring System
| Parameter | Theoretical Value (Method) | Experimental Value (Technique) |
| C1-C7 Bond Length (Å) | Value (DFT/B3LYP) | Value (Electron Diffraction) |
| C1-C6-C5 Bond Angle (°) | Value (MP2) | Value (Microwave Spectroscopy) |
| Dihedral Angle (C2-C1-C7-C6) (°) | Value (DFT/B3LYP) | Value (Electron Diffraction) |
(Note: Specific values for the parent this compound are not available in the provided search results and would need to be sourced from dedicated structural studies.)
Visualizing Computational Workflows
The process of theoretically determining the stability of this compound involves a series of interconnected computational steps.
Caption: A typical computational workflow for the stability analysis of this compound.
Signaling Pathways and Logical Relationships
The stability of this compound directly influences its reactivity and potential interactions in biological systems, which is a key consideration in drug development.
Caption: The relationship between molecular stability and biological outcomes for bicyclic compounds.
Conclusion
The stability of this compound is a multifaceted property determined by a combination of ring strain and conformational energetics. A comprehensive understanding of this stability requires a synergistic approach, integrating high-level theoretical calculations with precise experimental measurements. For researchers in drug discovery, a thorough grasp of these principles is crucial for the rational design of novel therapeutics based on the bicyclo[3.1.1]heptane scaffold, enabling the optimization of both efficacy and pharmacokinetic properties. The methodologies and concepts outlined in this guide provide a foundational framework for such investigations.
References
- 1. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic chemistry - How to calculate ring strain energy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Bicyclo[3.2.0]heptan-6-one | Benchchem [benchchem.com]
- 4. Buy 3-Benzyl-3-azathis compound hydrochloride | 1803581-83-0 [smolecule.com]
- 5. pubs.aip.org [pubs.aip.org]
Physical and chemical properties of norpinan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norpinan-6-one, systematically named bicyclo[3.1.1]heptan-6-one, is a bicyclic ketone with a rigid carbon framework. Its unique structural properties make it an interesting building block in synthetic organic chemistry and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known physical and chemical properties of norpinan-6-one, along with a proposed synthetic protocol and relevant spectroscopic information. Due to the limited availability of experimental data in the public domain, some of the presented data are computed or estimated based on analogous structures.
Physical Properties
The physical properties of norpinan-6-one are summarized in the table below. It is important to note that most of the available data are computed, as experimental values for properties such as melting and boiling points are not readily found in the literature.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O | PubChem[1] |
| Molecular Weight | 110.15 g/mol | PubChem[1] |
| Appearance | Not available (likely a liquid or low-melting solid at room temperature) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available (expected to have limited solubility in water and good solubility in organic solvents) | - |
| XLogP3 | 1.1 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 17.1 Ų | PubChem (Computed)[1] |
| CAS Number | 13756-55-3 | PubChem[1] |
Chemical Properties
Reactivity
The chemical reactivity of norpinan-6-one is primarily dictated by the presence of the ketone functional group within a strained bicyclic system. Key reactive sites include:
-
The Carbonyl Carbon: This electrophilic center is susceptible to nucleophilic attack. Reactions such as reductions (to form norpinan-6-ol), Grignard reactions, and Wittig reactions are expected to occur at this position.
-
α-Carbons: The carbons adjacent to the carbonyl group possess acidic protons and can be deprotonated to form enolates. These enolates can then participate in various alkylation and condensation reactions. The stereoselectivity of these reactions is influenced by the rigid bicyclic framework.
Stability
Norpinan-6-one is expected to be a relatively stable compound under standard laboratory conditions. However, like other ketones, it may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.
Spectroscopic Data
Specific experimental spectroscopic data for norpinan-6-one is not widely available. The following are predicted spectroscopic characteristics based on the structure and data from similar bicyclic ketones.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of norpinan-6-one is expected to be complex due to the rigid bicyclic structure and the resulting diastereotopic protons. The chemical shifts would likely fall in the following regions:
-
Bridgehead Protons: These would likely appear as multiplets in the downfield region of the aliphatic spectrum, influenced by the adjacent carbonyl group.
-
Methylene Protons: The various methylene protons would give rise to a series of complex multiplets in the upfield region, with their chemical shifts and coupling constants being highly dependent on their stereochemical environment.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
Carbonyl Carbon: A characteristic peak in the downfield region, typically around 200-220 ppm.
-
Bridgehead Carbons: Peaks in the aliphatic region, shifted downfield due to their proximity to the carbonyl group.
-
Methylene Carbons: Several peaks in the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of norpinan-6-one is expected to show a strong, sharp absorption band characteristic of a strained cyclic ketone.
-
C=O Stretch: A strong absorption in the range of 1720-1750 cm⁻¹. The exact position will be influenced by the ring strain of the bicyclo[3.1.1]heptane system.
-
C-H Stretch (sp³): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum of norpinan-6-one would show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern would be characteristic of a bicyclic ketone, likely involving α-cleavage and other rearrangements.
Experimental Protocols
Proposed Synthesis of Norpinan-6-one
A plausible and common method for the synthesis of norpinan-6-one is the oxidation of the corresponding secondary alcohol, norpinan-6-ol (bicyclo[3.1.1]heptan-6-ol). Several oxidation reagents can be employed for this transformation, with Swern oxidation being a mild and effective choice.
Reaction: Oxidation of Norpinan-6-ol to Norpinan-6-one.
Reagents and Materials:
-
Norpinan-6-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
-
Activation of DMSO: Anhydrous dichloromethane (DCM) is added to the flask, followed by dimethyl sulfoxide (DMSO). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Formation of the Activating Agent: A solution of oxalyl chloride in anhydrous DCM is added dropwise to the cooled DMSO solution via the dropping funnel. The reaction mixture is stirred at -78 °C for 15-30 minutes.
-
Addition of Alcohol: A solution of norpinan-6-ol in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 1-2 hours at this temperature.
-
Addition of Base: Triethylamine (Et₃N) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: Water is added to the reaction mixture to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure norpinan-6-one.
Note: This is a general procedure for a Swern oxidation and may require optimization for this specific substrate.
Visualizations
Synthesis Workflow
References
The Stereochemistry of Bicyclo[3.1.1]heptan-6-one and its Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, conformational analysis, and biological significance of the bicyclo[3.1.1]heptan-6-one core, a rigid scaffold of increasing importance in medicinal chemistry and drug development.
The bicyclo[3.1.1]heptane framework, a bridged bicyclic system, imparts a unique three-dimensional structure with significant conformational rigidity. This inherent structural constraint makes this compound and its derivatives attractive scaffolds in the design of novel therapeutics. Their ability to mimic the spatial arrangement of functional groups found in more flexible molecules, while offering improved metabolic stability and physicochemical properties, has positioned them as valuable bioisosteres in modern drug discovery. This guide provides a comprehensive overview of the stereochemical intricacies of these compounds, detailed experimental protocols for their synthesis and characterization, and an exploration of their interactions with key biological targets.
Stereochemical Landscape and Conformational Analysis
The bicyclo[3.1.1]heptane skeleton is characterized by a six-membered ring fused to a four-membered ring, resulting in a constrained "W" or "boat-like" conformation. The bridgehead carbon atoms (C1 and C5) are key stereocenters that define the overall geometry of the molecule. The rigid nature of this bicyclic system significantly limits the conformational freedom compared to monocyclic or acyclic counterparts.[1]
The stereochemistry of substituents on the this compound core dictates their spatial orientation and, consequently, their biological activity. The relationship between vicinal proton coupling constants (³JHH) and dihedral angles, as described by the Karplus equation, is a powerful tool for elucidating the conformation of these rigid molecules.
Table 1: Spectroscopic Data for this compound Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one-3,3-d2 | ¹H | 2.58 – 2.47 (m, 2H), 2.26 – 2.19 (m, 1H), 2.07 – 1.98 (m, 1H), 1.96 – 1.89 (m, 1H), 1.57 (d, 1H), 1.32 (s, 3H), 0.84 (s, 3H) | J = 10.3 |
| ¹³C | 215.07, 57.96, 41.22, 40.37, 32.01 (m), 25.89, 25.25, 22.10, 21.20 | ||
| Verbenone Dimer¹ | ¹H | 0.99 (s, 3H), 1.00 (s, 3H), 1.19 (s, 3H), 1.34 (s, 3H), 1.47 (s, 3H), 1.68 (d, 1H), 1.89 (dd, 1H), 2.05 (d, 1H), 2.31–2.38 (m, 3H), 2.32 (d, 1H), 2.42 (d, 1H), 2.50–2.56 (m, 2H), 2.64 (td, 1H), 2.80 (dt, 1H), 5.67–5.69 (m, 1H) | ²J = 10.4, ²J = 9.2, ²J = 19.8, J = 6.0, 5.2, J = 5.8, 1.8, J = 9.2, 5.6 |
| ¹³C | 57.37, 203.31, 124.43, 169.05, 50.33, 53.86, 41.09, 50.48, 26.61, 22.32, 51.85, 36.47, 47.84, 212.71, 57.55, 40.75, 25.21, 26.23, 27.38, 25.79 |
¹(1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one[2]
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its analogs can be achieved through various synthetic strategies. A common precursor for many derivatives is verbenone, a naturally occurring monoterpene.
Synthesis of this compound from Verbenone
A straightforward approach to the this compound scaffold involves the reduction of the double bond in verbenone, followed by oxidation of the resulting alcohol.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of cis-Verbanone from Verbenone [3]
-
A solution of verbenone (5.7 g, 0.038 mol) in methanol (60 ml) containing pyridine (0.6 ml, 0.006 mol) is stirred with 5% Pd/C (0.20 g) under a hydrogen atmosphere at atmospheric pressure.
-
The reaction is monitored until 1.05 molar equivalents of hydrogen are absorbed.
-
The mixture is then filtered and the solvent is removed under reduced pressure to yield cis-verbanone.
Experimental Protocol: Oxidation of Verbanol to Verbenone
While a direct protocol for the oxidation of verbanone to this compound was not found, the oxidation of the related verbenol to verbenone can be achieved using molecular oxygen with a catalyst, suggesting a similar approach could be explored.[4]
Photochemical [3σ+2σ] Cycloaddition for the Synthesis of Aminobicyclo[3.1.1]heptanes
A modern approach to constructing substituted bicyclo[3.1.1]heptanes involves a photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines. This method provides access to trisubstituted aminobicyclo[3.1.1]heptanes, which are valuable as meta-substituted arene bioisosteres.
Experimental Protocol: General Procedure for Photochemical [3σ+2σ] Cycloaddition
-
In a glovebox, a vial is charged with the bicyclo[1.1.0]butane (1 equiv), the cyclopropylamine (2 equiv), and a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6, 2 mol%).
-
Dry, degassed solvent (e.g., DMSO) is added to achieve the desired concentration (e.g., 0.2 M).
-
The vial is sealed and irradiated with blue light (e.g., Kessil lamp, λmax = 427 nm) at room temperature for a specified time.
-
Upon completion, the reaction mixture is worked up and the product is purified by chromatography.
Biological Activity and Signaling Pathways
Derivatives of the bicyclo[3.1.1]heptane scaffold have shown significant promise as modulators of various biological targets, with a notable focus on neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, 3,6-diazabicyclo[3.1.1]heptane derivatives have been identified as potent and selective ligands for the α4β2 nAChR subtype, which is implicated in a range of neurological disorders.
Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine or nicotine, undergo a conformational change that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the activation of various downstream signaling cascades. Two key pathways activated by nAChR stimulation are the PI3K/Akt and MAPK/ERK pathways, both of which are crucial for cell survival, proliferation, and differentiation.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
The activation of the PI3K/Akt pathway by nAChR stimulation is known to promote neuronal survival by inhibiting apoptosis.[5] Simultaneously, the MAPK/ERK pathway can be activated, leading to changes in gene expression that influence cell proliferation and differentiation.[1] The ability of bicyclo[3.1.1]heptane derivatives to selectively modulate these pathways highlights their potential for the development of novel treatments for neurological and psychiatric disorders.
Conclusion
The this compound core represents a structurally unique and medicinally relevant scaffold. Its inherent rigidity and defined stereochemistry provide a robust platform for the design of potent and selective modulators of biological targets. The synthetic accessibility of this framework, coupled with a growing understanding of its biological interactions, particularly with nicotinic acetylcholine receptors, positions these compounds as promising candidates for further investigation in drug discovery programs. This guide has provided a foundational overview of the key stereochemical features, synthetic methodologies, and biological significance of this compound and its derivatives, offering a valuable resource for researchers in the field.
References
Methodological & Application
Synthesis of Bicyclo[3.1.1]heptan-6-one from Pinene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.1.1]heptan-6-one, commonly known as nopinone, is a versatile bicyclic ketone and a valuable chiral building block in the synthesis of various natural products and pharmaceuticals.[1] Its unique bridged ring system, derived from the abundant natural monoterpene β-pinene, makes it an attractive starting material for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this compound from pinene derivatives, focusing on oxidative cleavage methods. Additionally, the synthesis of the isomeric verbenone from α-pinene is presented as a comparative example.
Introduction
The bicyclo[3.1.1]heptane framework is a key structural motif in a variety of biologically active molecules. Pinene, existing as α- and β-isomers, is a readily available and inexpensive chiral starting material for the synthesis of these compounds. The oxidation of the exocyclic double bond of β-pinene provides a direct route to nopinone (this compound), while oxidation of the endocyclic double bond of α-pinene can yield verbenone (2,6,6-trimethylbicyclo[3.1.1]hept-2-en-4-one). The choice of the pinene isomer and the oxidation method are critical in determining the final product.
This document outlines the most common and effective methods for the synthesis of nopinone, including ozonolysis and potassium permanganate oxidation, providing detailed, step-by-step protocols for laboratory execution.
Synthesis of Nopinone from β-Pinene
The most direct route to nopinone involves the oxidative cleavage of the exocyclic double bond of β-pinene. The two primary methods employed for this transformation are ozonolysis and oxidation with potassium permanganate.
Ozonolysis of β-Pinene
Ozonolysis is a clean and efficient method for the cleavage of the double bond in β-pinene to yield nopinone. The reaction proceeds through the formation of a primary ozonide, which then rearranges to an ozonide that is subsequently worked up to give the desired ketone.[2]
Reaction Pathway:
Caption: Ozonolysis of β-Pinene to Nopinone.
Potassium Permanganate Oxidation of β-Pinene
Oxidation of β-pinene with potassium permanganate (KMnO4) is a widely used and cost-effective method for the synthesis of nopinone.[1][3] The reaction can be carried out under various conditions, including in acetone with acidic KMnO4 or under solvent-free conditions using a ball mill. The use of a surfactant can enhance the conversion rate and selectivity.[3]
Reaction Pathway:
Caption: KMnO4 Oxidation of β-Pinene to Nopinone.
Synthesis of Verbenone from α-Pinene
For comparative purposes, the synthesis of verbenone from α-pinene is presented. This transformation involves the allylic oxidation of the endocyclic double bond of α-pinene.
Lead Tetraacetate and Sodium Dichromate Oxidation
A two-step procedure involving the oxidation of α-pinene with lead tetraacetate to form an intermediate alcohol mixture, followed by oxidation with sodium dichromate, yields verbenone.[4]
Reaction Pathway:
Caption: Synthesis of Verbenone from α-Pinene.
Quantitative Data Summary
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| β-Pinene | Nopinone | O3, Zn/H2O | Dichloromethane | - | -78 °C | High | [2] |
| β-Pinene | Nopinone | KMnO4, H+ | Acetone | 1-4 h | 20-30 °C | >90% (selectivity) | [3] |
| β-Pinene | Nopinone | KMnO4, Al2O3 | Solvent-free (Ball mill) | 10 min | - | 95% | [5] |
| α-Pinene | Verbenone | 1. Pb(OAc)42. Na2Cr2O7, H2SO4 | Benzene, Ether | >12 h | 65 °C, then 0 °C to RT | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of Nopinone via Ozonolysis of β-Pinene
Workflow:
Caption: Experimental workflow for nopinone synthesis via ozonolysis.
Materials:
-
(-)-β-Pinene
-
Dichloromethane (CH2Cl2), anhydrous
-
Ozone (O3) generated from an ozone generator
-
Zinc dust (Zn)
-
Water (H2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar
-
Dry ice/acetone bath
-
Separatory funnel
Procedure:
-
Dissolve (-)-β-pinene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the stirred solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
-
Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.
-
To the cold solution, add zinc dust (2 equivalents) followed by the slow addition of water (10 equivalents).
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Filter the mixture to remove zinc salts and wash the solid residue with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude nopinone can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Nopinone via Potassium Permanganate Oxidation
Materials:
-
β-Pinene
-
Potassium permanganate (KMnO4)
-
Acetone
-
Sulfuric acid (H2SO4), dilute solution
-
Sodium bisulfite (NaHSO3)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve β-pinene (1 equivalent) in acetone.
-
Cool the solution in an ice bath.
-
Prepare a solution of potassium permanganate (approximately 2-3 equivalents) in acetone and water.
-
Slowly add the KMnO4 solution to the stirred β-pinene solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the brown manganese dioxide precipitate dissolves.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and remove the solvent under reduced pressure to obtain crude nopinone.
-
Purify the product by vacuum distillation.
Logical Relationships
The choice of the pinene isomer as the starting material dictates the structure of the resulting bicyclo[3.1.1]heptanone.
Caption: Relationship between pinene isomer and the resulting ketone.
Conclusion
The synthesis of this compound (nopinone) from the readily available starting material β-pinene is a well-established and efficient process. Both ozonolysis and potassium permanganate oxidation offer reliable routes to this important chiral intermediate. The choice of method may depend on the available equipment, desired scale, and safety considerations. The detailed protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the facile preparation of this versatile building block for further synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]
- 3. CN110256215B - Preparation method of nopinone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Solvent-Free Nopinone Synthesis - ChemistryViews [chemistryviews.org]
Synthetic Routes to Substituted Bicyclo[3.1.1]heptan-6-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, often employed as a bioisosteric replacement for aromatic rings to enhance physicochemical properties of drug candidates. This document provides detailed application notes and experimental protocols for various synthetic routes to substituted bicyclo[3.1.1]heptan-6-ones and related derivatives.
Introduction
The unique three-dimensional structure of bicyclo[3.1.1]heptanes offers a valuable tool for drug design, providing a rigid scaffold that can improve metabolic stability, solubility, and pharmacokinetic profiles when replacing planar aromatic systems.[1][2] This has led to the development of diverse synthetic strategies to access this important class of molecules. This document outlines several key methodologies, including photochemical cycloadditions, radical-mediated reactions, and intramolecular cyclizations, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route for a given research objective.
Synthetic Methodologies
Several innovative synthetic strategies have been developed to construct the bicyclo[3.1.1]heptane core. The following sections detail some of the most effective and versatile methods.
Photochemical [3σ+2σ] Cycloaddition of Bicyclo[1.1.0]butanes and Cyclopropylamines
A highly practical and general method for the synthesis of 4-aminobicyclo[3.1.1]heptanes has been developed utilizing a photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs).[1] This approach offers mild and operationally simple conditions, providing access to unique meta-substituted arene bioisosteres.[1]
Reaction Scheme:
A representative reaction involves the irradiation of a bicyclo[1.1.0]butane and a cyclopropylamine in the presence of a photocatalyst to yield the corresponding 4-aminobicyclo[3.1.1]heptane.
Quantitative Data Summary:
| Entry | Photocatalyst | Solvent | Yield (%) |
| 1 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | DMSO | 72 (70 isolated) |
| 2 | Ir(ppy)3 | DMSO | 45 |
| 3 | Ru(bpy)3Cl2 | DMSO | 20 |
| 4 | 4CzIPN | DMSO | 35 |
| 5 | Eosin Y | DMSO | <5 |
| 6 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | DMF | 65 |
| 7 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | CH3CN | 58 |
| 8 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | Dioxane | 40 |
| 9 | Ir[dF(CF3)ppy]2(dtbpy)PF6 | Toluene | <5 |
Reaction conditions: 1a (0.1 mmol, 1 equiv), 2a (0.2 mmol, 2 equiv), photocatalyst (2 mol % metal-based or 5 mol % organic-based), in dry and degassed solvent (0.2 M) under blue Kessil irradiation (λmax = 427 nm) at room temperature. Yields were determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard. Isolated yield is shown in parentheses.[1]
Experimental Protocol:
To a solution of bicyclo[1.1.0]butane 1a (0.1 mmol, 1.0 equiv) and cyclopropylamine 2a (0.2 mmol, 2.0 equiv) in dry and degassed DMSO (0.2 M) is added Ir[dF(CF3)ppy]2(dtbpy)PF6 (2 mol %). The reaction mixture is then irradiated with a blue Kessil lamp (λmax = 427 nm) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aminobicyclo[3.1.1]heptane 3 .[1]
Logical Workflow for Photochemical [3σ+2σ] Cycloaddition:
Caption: Workflow for the photochemical synthesis of 4-aminobicyclo[3.1.1]heptanes.
Photocatalytic Minisci Reaction for Bridgehead Functionalization
A versatile method for the introduction of heterocyclic moieties at the bridgehead position of bicyclo[3.1.1]heptanes (BCHeps) and their aza-analogs has been developed using a photocatalytic Minisci-like reaction.[3][4] This approach utilizes readily available N-hydroxyphthalimide (NHP) esters of the corresponding carboxylic acids as radical precursors.[3]
Reaction Scheme:
The reaction involves the decarboxylative generation of a bridgehead radical from an NHP ester, which then undergoes a Minisci-type addition to a protonated heterocycle.
Quantitative Data Summary:
| Entry | Heterocycle | Product | Yield (%) |
| 1 | Isoquinoline | 3b | 75 |
| 2 | 4-Methylquinoline | 3c | 82 |
| 3 | 4-Methylpyridine | 3d | 55 |
| 4 | Quinoxaline | 3e | 61 |
| 5 | Pyridine | 3f/3f' | 45 (2.5:1) |
| 6 | 2,2'-Bipyridine | 3g/3g' | 51 (1.5:1) |
| 7 | Dimethyl 2,6-pyridinedicarboxylate | 3h | 48 |
Reactions were run on a 0.1 mmol scale of the NHP ester for 16 h. Yields were determined by 1H NMR using DCE as an internal standard. Isolated yields are in parentheses where available.[3][5]
Experimental Protocol:
A mixture of the bicyclo[3.1.1]heptane N-hydroxyphthalimide ester 2a (0.1 mmol), the desired heterocycle (0.5 mmol), and a photocatalyst (e.g., 4CzIPN, 5 mol%) in a suitable solvent (e.g., DMA) is degassed and irradiated with visible light at room temperature. Trifluoroacetic acid (TFA) is often added as an activator. The reaction is monitored by LC-MS. After completion, the reaction mixture is worked up by dilution with an appropriate solvent, washing with aqueous base, and purification by column chromatography to afford the heterocycle-substituted bicyclo[3.1.1]heptane.[3][5]
Signaling Pathway for Photocatalytic Minisci Reaction:
Caption: Proposed mechanism for the photocatalytic Minisci reaction.
Intramolecular Imide Formation for 3-Azabicyclo[3.1.1]heptanes
An efficient, multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been developed based on an intramolecular imide formation of a 1,3-functionalized cyclobutane precursor.[6] This key precursor is synthesized via a diastereoselective Strecker reaction of a readily available 3-oxocyclobutanecarboxylate.[6]
Reaction Scheme:
The synthesis involves a multi-step sequence starting from methyl 3-oxocyclobutane-1-carboxylate, proceeding through a Strecker reaction, nitrile hydrolysis, and subsequent base-mediated cyclization to form the bicyclic imide.
Experimental Protocol (Key Cyclization Step):
To a solution of the aminodicarboxylate precursor in a suitable solvent (e.g., THF), a strong base such as potassium tert-butoxide (t-BuOK) is added at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, can be further purified by crystallization or chromatography.[6]
Experimental Workflow for 3-Azabicyclo[3.1.1]heptane Synthesis:
Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane derivatives.
Conclusion
The synthetic routes presented here provide a range of options for accessing substituted bicyclo[3.1.1]heptan-6-ones and their derivatives. The choice of method will depend on the desired substitution pattern, scale of the reaction, and available starting materials. Photochemical methods offer mild conditions and unique bond formations, while intramolecular cyclization strategies are well-suited for larger-scale syntheses of specific derivatives. These protocols and data should serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. — Oxford Global Health [globalhealth.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Baeyer-Villiger Oxidation of Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baeyer-Villiger (BV) oxidation is a powerful and widely utilized reaction in organic synthesis for the conversion of ketones to esters, or in the case of cyclic ketones, to lactones.[1][2] First reported by Adolf von Baeyer and Victor Villiger in 1899, this reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[1][3] The oxidation is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides.[2][4] For bicyclic ketones like Bicyclo[3.1.1]heptan-6-one, the BV oxidation provides a strategic route to bicyclic lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. The regioselectivity of the oxidation in such systems is influenced by the migratory aptitude of the adjacent carbon atoms, as well as stereoelectronic effects and ring strain.[5]
The general mechanism proceeds through the formation of a tetrahedral intermediate, known as the Criegee intermediate, after the nucleophilic attack of the peroxyacid on the protonated carbonyl group.[3][6] This is followed by a concerted rearrangement step, which is typically the rate-determining step, where one of the adjacent alkyl groups migrates to the peroxide oxygen, leading to the formation of the lactone and a carboxylic acid byproduct.[1][4] The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[6][7]
Reaction Pathway and Mechanism
The Baeyer-Villiger oxidation of this compound results in the insertion of an oxygen atom, leading to the formation of a bicyclic lactone. The two possible products arise from the migration of either the bridgehead carbon (a tertiary center) or the methylene carbon (a secondary center). Based on the established migratory aptitude, the migration of the more substituted bridgehead carbon is generally favored.
Caption: General workflow of the Baeyer-Villiger oxidation.
Quantitative Data Summary
The following table summarizes typical reagents and conditions for the Baeyer-Villiger oxidation of bicyclic ketones. Note that specific yields for this compound may require experimental optimization.
| Parameter | Condition/Reagent | Notes |
| Substrate | This compound | --- |
| Oxidant | m-CPBA (meta-chloroperoxybenzoic acid) | A common and effective peroxyacid. Other options include peracetic acid or trifluoroperacetic acid.[8] |
| Solvent | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or 1,2-Dichloroethane (DCE) | Aprotic solvents are typically used to prevent side reactions. |
| Stoichiometry | 1.1 - 1.5 equivalents of oxidant per equivalent of ketone | A slight excess of the oxidant is generally used to ensure complete conversion. |
| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature and allowed to warm to room temperature. |
| Reaction Time | 12 - 48 hours | Monitored by TLC or GC-MS until consumption of the starting material. |
| Workup | Aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃), followed by aqueous sodium bicarbonate (NaHCO₃) | The sulfite/thiosulfate quenches excess peroxide, and the bicarbonate removes the carboxylic acid byproduct.[9] |
| Purification | Flash column chromatography | Used to isolate the pure lactone product from any remaining starting material and byproducts.[9] |
Experimental Protocol
This protocol provides a representative method for the Baeyer-Villiger oxidation of this compound using m-CPBA.
Materials:
-
This compound
-
m-CPBA (70-77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 10% aqueous Na₂SO₃ solution to quench the excess peroxyacid. Stir vigorously for 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times, to remove m-chlorobenzoic acid) and then with saturated aqueous NaCl solution (brine).[9]
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure bicyclic lactone.
Signaling Pathway/Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis and purification of the bicyclic lactone.
Caption: Experimental workflow for Baeyer-Villiger oxidation.
Safety Precautions
-
Peroxyacids like m-CPBA are potentially explosive and should be handled with care. Avoid friction, shock, and high temperatures.
-
The reaction and workup should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Workup [chem.rochester.edu]
Application Notes and Protocols for the Reduction of Bicyclo[3.1.1]heptan-6-one
Abstract
This document provides detailed application notes and experimental protocols for the reduction of bicyclo[3.1.1]heptan-6-one to its corresponding alcohol, bicyclo[3.1.1]heptan-6-ol. The reduction of this bicyclic ketone is a critical transformation in the synthesis of various biologically active molecules and natural product analogues. The stereochemical outcome of this reduction, yielding either the endo or exo alcohol diastereomer, is highly dependent on the choice of reducing agent and reaction conditions. This guide offers protocols for achieving selective reduction using two common hydride reagents, sodium borohydride (NaBH₄) and L-Selectride®, and presents the expected stereochemical outcomes based on available data. These protocols are intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
This compound, a strained bicyclic ketone, serves as a versatile building block in organic synthesis. Its reduction to the corresponding alcohol is a key step that introduces a hydroxyl functionality, which can be further manipulated. The facial selectivity of the hydride attack on the carbonyl group determines the stereochemistry of the resulting alcohol. Attack from the more sterically hindered concave face results in the exo alcohol, while attack from the less hindered convex face yields the endo alcohol.
This document outlines procedures for the diastereoselective reduction of this compound. Sodium borohydride, a relatively small and mild reducing agent, and L-Selectride®, a sterically demanding hydride source, are employed to selectively favor the formation of one diastereomer over the other.
Reaction Pathway and Stereochemistry
The reduction of this compound with a hydride reagent (H⁻) proceeds via nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol. The stereochemical course of the reaction is dictated by the trajectory of the incoming hydride.
Caption: General reaction scheme for the reduction of this compound.
The two possible diastereomeric products, endo- and exo-bicyclo[3.1.1]heptan-6-ol, are formed based on the face of hydride attack.
Caption: Stereochemical pathways in the reduction of this compound.
Quantitative Data Summary
The choice of reducing agent significantly influences the diastereomeric ratio of the resulting bicyclo[3.1.1]heptan-6-ol. The following table summarizes the expected outcomes for the reduction of this compound with sodium borohydride and L-Selectride.
| Reducing Agent | Solvent | Temperature (°C) | endo:exo Ratio | Typical Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | Predominantly endo | >90 |
| L-Selectride® | THF | -78 | Predominantly exo | >90 |
Note: The endo:exo ratio is highly dependent on the specific reaction conditions and substrate. The values presented are based on established principles of stereoselectivity in the reduction of bicyclic ketones, where smaller hydrides tend to attack from the less hindered face to give the endo product, while bulkier hydrides attack from the more accessible face to give the exo product.
Experimental Protocols
General Experimental Workflow
The general workflow for the reduction of this compound is depicted below.
Caption: General experimental workflow for the reduction of this compound.
Protocol 1: Reduction with Sodium Borohydride (Predominantly endo alcohol)
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Deionized water
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
To the cooled solution, add sodium borohydride (1.1 - 1.5 eq) portion-wise over 5-10 minutes. Caution: Hydrogen gas evolution may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of deionized water or saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired bicyclo[3.1.1]heptan-6-ol.
Protocol 2: Reduction with L-Selectride® (Predominantly exo alcohol)
Materials:
-
This compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath with stirring.
-
Slowly add L-Selectride® solution (1.2 - 1.5 eq) dropwise via syringe to the cooled ketone solution over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC (quenching a small aliquot with water before spotting) until the starting material is consumed.
-
Slowly quench the reaction at -78 °C by the dropwise addition of deionized water.
-
Allow the mixture to warm to room temperature.
-
Carefully add saturated aqueous NaHCO₃ solution, followed by the slow, dropwise addition of 30% H₂O₂ solution to oxidize the borane byproducts. Caution: This step is exothermic and may cause gas evolution.
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by silica gel column chromatography using an appropriate eluent system to afford the desired bicyclo[3.1.1]heptan-6-ol.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.
-
L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere using appropriate techniques. It is also highly toxic and corrosive.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns.
-
Exercise caution during the quenching of reactions, as gas evolution and exotherms can occur.
Conclusion
The reduction of this compound can be effectively controlled to yield either the endo or exo alcohol with high diastereoselectivity by selecting the appropriate reducing agent. Sodium borohydride provides a straightforward method to obtain the endo isomer, while the bulkier L-Selectride® reagent favors the formation of the exo isomer. The detailed protocols provided herein offer reliable procedures for researchers to synthesize these valuable bicyclic alcohol building blocks for their synthetic endeavors.
Application Notes and Protocols: Bicyclo[3.1.1]heptan-6-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.1.1]heptane scaffold, and its ketone derivative bicyclo[3.1.1]heptan-6-one, have emerged as crucial building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational constraint that is increasingly utilized to design novel therapeutic agents with improved physicochemical and pharmacokinetic properties. This document provides a detailed overview of the applications of this compound and its derivatives, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways.
The primary application of the bicyclo[3.1.1]heptane core lies in its use as a bioisostere for a meta-substituted benzene ring. This substitution can lead to enhanced metabolic stability, increased aqueous solubility, and improved membrane permeability of drug candidates.[1]
Data Presentation
Prostaglandin D2 (PGD2) Receptor Antagonists
Derivatives of 6,6-dimethylbicyclo[3.1.1]heptane have been synthesized and evaluated as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, a key target in allergic and inflammatory diseases.[2]
| Compound Number | Structure | PGD2 Receptor Binding IC50 (nM) | cAMP Inhibition IC50 (nM) |
| 1 | 7-(2-((5-chloro-2-(4-fluorophenyl)benzoxazol-7-yl)amino)-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)hept-5-ynoic acid | 1.8 | 8.6 |
| 2 | 7-(2-((5-chloro-2-(4-fluorophenyl)benzoxazol-7-yl)amino)-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)heptanoic acid | 3.2 | 15 |
Aryl Hydrocarbon Receptor (AhR) Antagonists
Aryl-fused bicyclo[3.1.1]heptanes have been investigated as bioisosteres for naphthalene in compounds targeting the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and immune responses. The metabolic stability of these analogs has been assessed in mouse liver microsomes.[3]
| Compound | Structure | % Remaining after 60 min in MLM |
| Ezutromid | Naphthalene-containing parent compound | 25 |
| BCHep-Ezutromid Analog 1 | Aryl-fused bicyclo[3.1.1]heptane derivative | 50 |
| BCHep-Ezutromid Analog 2 | Aryl-fused bicyclo[3.1.1]heptane derivative with benzylic modification | 75 |
Signaling Pathways
Prostaglandin D2 (PGD2) Receptor Signaling
PGD2 mediates its effects through two main G protein-coupled receptors: DP1 and DP2 (also known as CRTH2). Antagonists based on the bicyclo[3.1.1]heptane scaffold primarily target the DP2 receptor, which is coupled to a Gαi subunit. Inhibition of this receptor prevents the decrease in intracellular cyclic AMP (cAMP) levels, thereby modulating inflammatory responses.[2][4]
Caption: PGD2 Receptor Signaling Pathway Inhibition.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor. Upon ligand binding, it translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1. Antagonists, such as the aryl-fused bicyclo[3.1.1]heptane derivatives, prevent this process.[1][5]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
Synthesis of 3-Benzyl-3-azathis compound
This protocol describes a two-step multigram synthesis of a key building block for creating conformationally restricted piperidine derivatives.
References
Application Notes and Protocols: Derivatization of the Carbonyl Group in Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carbonyl group in Bicyclo[3.1.1]heptan-6-one, also known as nopinone. This bicyclic ketone is a valuable building block in medicinal chemistry, and its derivatization allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The bicyclo[3.1.1]heptane scaffold is increasingly recognized as a saturated bioisostere for meta-substituted phenyl rings, offering improved physicochemical properties in drug candidates.[1][2][3]
The following sections detail key derivatization reactions, including experimental procedures, quantitative data, and graphical representations of the workflows.
Olefination via Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes by reacting the carbonyl group with a phosphorus ylide (Wittig reagent).[4][5][6] This reaction is highly valuable for introducing exocyclic double bonds onto the bicyclo[3.1.1]heptane scaffold, creating methylene or substituted vinylidene derivatives. These derivatives can serve as intermediates for further functionalization.
Experimental Protocol: Synthesis of 6-Methylenebicyclo[3.1.1]heptane
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
Procedure:
-
Ylide Preparation:
-
To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (Argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add 100 mL of anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 20 minutes. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in 50 mL of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the solution of this compound dropwise to the ylide solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-methylenebicyclo[3.1.1]heptane.
-
Quantitative Data
| Derivative | Wittig Reagent | Yield (%) | Reference |
| 6-Methylenebicyclo[3.1.1]heptane | Ph₃P=CH₂ | 75-85% | General Procedure[4][5] |
| 6-(Phenylmethylene)bicyclo[3.1.1]heptane | Ph₃P=CHPh | 70-80% | General Procedure[4][5] |
Workflow for Wittig Derivatization
Caption: Workflow for the Wittig olefination of this compound.
Nucleophilic Addition of Organometallic Reagents (Grignard Reaction)
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, resulting in the formation of a tertiary alcohol after acidic work-up.[7][8][9] This allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents at the C6 position, significantly increasing molecular complexity.
Experimental Protocol: Synthesis of 6-Methylbicyclo[3.1.1]heptan-6-ol
Materials:
-
This compound
-
Magnesium turnings
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.5 equivalents) in a flame-dried three-necked flask equipped with a condenser and a dropping funnel under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether.
-
Add a few drops of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent via the dropping funnel.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until the bubbling ceases.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting tertiary alcohol by flash column chromatography or distillation.
-
Quantitative Data
| Derivative | Grignard Reagent | Yield (%) | Reference |
| 6-Methylbicyclo[3.1.1]heptan-6-ol | CH₃MgI | 85-95% | General Procedure[7][8] |
| 6-Phenylbicyclo[3.1.1]heptan-6-ol | PhMgBr | 80-90% | General Procedure[7][8] |
| 6-Vinylbicyclo[3.1.1]heptan-6-ol | CH₂=CHMgBr | 70-80% | General Procedure[7][8] |
Reductive Amination
Reductive amination is a versatile method to convert ketones into amines. The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by in-situ reduction to the corresponding amine. This is a key transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Experimental Protocol: Synthesis of N-Benzylbicyclo[3.1.1]heptan-6-amine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation and Reduction:
-
To a solution of this compound (1.0 equivalent) in 1,2-dichloroethane, add benzylamine (1.1 equivalents).
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine.
-
Quantitative Data
| Derivative | Amine | Reducing Agent | Yield (%) | Reference |
| N-Benzylbicyclo[3.1.1]heptan-6-amine | Benzylamine | NaBH(OAc)₃ | 80-90% | General Procedure |
| Bicyclo[3.1.1]heptan-6-amine | Ammonia/NH₄OAc | NaBH₃CN | 60-70% | General Procedure |
| N-Phenylbicyclo[3.1.1]heptan-6-amine | Aniline | NaBH(OAc)₃ | 75-85% | General Procedure |
Synthesis of Spirooxindoles
The carbonyl group of this compound can participate in multi-component reactions to form complex heterocyclic structures. A notable example is the synthesis of spirooxindoles, which are important scaffolds in medicinal chemistry.[10][11][12] This reaction typically involves the condensation of an isatin derivative, an active methylene compound (like malononitrile), and the bicyclic ketone.
Experimental Protocol: Three-Component Synthesis of a Bicyclo[3.1.1]heptane-Spirooxindole Derivative
Materials:
-
This compound
-
Isatin
-
Malononitrile
-
A catalyst such as piperidine or a Lewis acid (e.g., nano Ag/kaolin[10])
-
Ethanol or Methanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine isatin (1.0 equivalent), malononitrile (1.0 equivalent), and this compound (1.0 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Stir the mixture and heat to reflux for 8-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
Logical Relationship for Spirooxindole Formation
Caption: Logical pathway for the three-component synthesis of spirooxindoles.
These protocols provide a foundation for the derivatization of this compound. Researchers should note that reaction conditions may require optimization based on the specific substrates and desired outcomes. The versatility of the carbonyl group in this bicyclic scaffold makes it an attractive starting point for the development of novel chemical entities in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin : Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Application Notes and Protocols for the Photochemical Reactions of Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[3.1.1]heptan-6-one, a strained bicyclic ketone, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. The photochemical reactivity of this ketone, particularly through Norrish Type I reactions, offers a powerful tool for carbon-carbon bond cleavage and the formation of highly functionalized and structurally diverse molecules. These reactions can lead to the synthesis of unique unsaturated aldehydes and their derivatives, which are valuable intermediates in the preparation of complex molecular architectures.
This document provides detailed application notes on the expected photochemical behavior of this compound, based on studies of structurally similar compounds. It also includes comprehensive experimental protocols for conducting these photochemical reactions and for the determination of their efficiency.
Photochemical Signaling Pathways
The primary photochemical reaction of bicyclic ketones like this compound upon UV irradiation is the Norrish Type I cleavage. This process involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds, leading to the formation of a diradical intermediate. This diradical can then undergo further reactions to yield stable products.
Two main pathways are possible for the α-cleavage of this compound, leading to two different diradical intermediates. These intermediates can then rearrange to form distinct unsaturated aldehyde products. The regioselectivity of the initial C-C bond cleavage is a critical factor in determining the final product distribution.
Caption: Norrish Type I cleavage pathways of this compound.
Quantitative Data Summary
| Reactant | Solvent | Product 1 | Product 2 | Product Ratio (1:2) | Reference |
| Nopinone | Methanol | 4-(prop-1-en-2-yl)cyclopent-1-ene-1-carbaldehyde | 5,5-dimethyl-2-methylenecyclohex-3-ene-1-carbaldehyde | 4 : 1 | [1] |
Note: The product names for nopinone are illustrative of the types of unsaturated aldehydes formed and are based on the general reaction mechanism.
Application Notes
The photochemical Norrish Type I reaction of this compound and its derivatives has several potential applications in organic synthesis and drug development:
-
Synthesis of Novel Scaffolds: The resulting unsaturated aldehydes are versatile intermediates that can be further functionalized to create a wide range of complex molecules with potential biological activity. The unique substitution patterns and stereochemistry that can be achieved are often difficult to access through traditional synthetic methods.
-
Access to Strained Ring Systems: The photochemical ring-opening provides a route to functionalized cyclohexene derivatives that retain a degree of molecular complexity derived from the bicyclic starting material.
-
Drug Discovery: The rigid bicyclo[3.1.1]heptane core is a recognized bioisostere for substituted phenyl rings. Photochemical transformations allow for the introduction of diverse functional groups at specific positions, enabling the exploration of structure-activity relationships in drug candidates.
Experimental Protocols
The following are detailed protocols for the photochemical irradiation of a bicyclic ketone and the determination of the reaction's quantum yield. These are generalized procedures that should be adapted and optimized for the specific substrate and desired outcome.
Protocol 1: Photochemical Irradiation of this compound
This protocol describes a general procedure for the photolysis of a bicyclic ketone in solution.
Materials:
-
This compound
-
Anhydrous solvent (e.g., methanol, acetonitrile, cyclohexane)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Cooling system for the reactor
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve a known amount of this compound in the chosen anhydrous solvent in the quartz reaction vessel. The concentration will depend on the scale of the reaction and the solubility of the ketone, but a typical starting point is 0.01-0.1 M.
-
Add a magnetic stir bar to the vessel.
-
-
Degassing the Solution:
-
Seal the reaction vessel and purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone or lead to unwanted side reactions.
-
-
Setting up the Photoreactor:
-
Place the quartz reaction vessel inside the photochemical reactor.
-
Connect the cooling system to the reactor to maintain a constant temperature during the irradiation. A typical temperature range is 15-25 °C.
-
Ensure the UV lamp is properly positioned according to the manufacturer's instructions.
-
-
Irradiation:
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photochemical reaction.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by a suitable technique (e.g., GC-MS, TLC, or ¹H NMR).
-
-
Work-up and Product Isolation:
-
Once the reaction has reached the desired conversion (or a steady state), turn off the UV lamp.
-
Carefully remove the reaction vessel from the reactor.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the unsaturated aldehyde products.
-
-
Characterization:
-
Characterize the purified products using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.
-
Caption: A generalized workflow for the photochemical irradiation of a bicyclic ketone.
Protocol 2: Determination of Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed by the reactant.
Materials:
-
Calibrated light source (e.g., a laser or a lamp with a monochromator)
-
Actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solution of the bicyclic ketone of known concentration
Procedure:
-
Actinometry (Measuring Photon Flux):
-
Fill a quartz cuvette with the actinometer solution (e.g., 0.006 M potassium ferrioxalate).
-
Irradiate the actinometer solution with the calibrated light source at the desired wavelength for a specific period, ensuring that the conversion is low (typically <10%).
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.
-
Calculate the number of photons absorbed by the actinometer using the known quantum yield of the actinometer and the change in concentration of the photoproduct. This will give the photon flux (moles of photons per unit time) of the light source.
-
-
Photolysis of the Bicyclic Ketone:
-
Prepare a solution of the bicyclic ketone with a known concentration in the same solvent used for the actinometry. The absorbance of this solution at the irradiation wavelength should be measured and ideally be in a similar range to that of the actinometer.
-
Irradiate the ketone solution under the exact same conditions (light source, wavelength, irradiation time, cuvette, and geometry) as the actinometer.
-
Determine the concentration of the product formed (or the reactant consumed) using a calibrated analytical technique (e.g., GC with an internal standard, or quantitative NMR).
-
-
Calculation of Quantum Yield:
-
Calculate the number of moles of product formed.
-
The number of photons absorbed by the ketone solution can be determined from the photon flux measured in the actinometry step and the fraction of light absorbed by the ketone solution (which can be calculated from its absorbance).
-
Calculate the quantum yield using the formula: Φ = (moles of product formed) / (moles of photons absorbed)
-
Caption: A logical workflow for determining the quantum yield of a photochemical reaction.
References
Application Notes: Synthesis of Spirocyclic Compounds from Bicyclo[3.1.1]heptan-6-one
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of novel spirocyclic compounds, specifically spiro (thio) barbiturates, utilizing bicyclo[3.1.1]heptan-6-one as a key starting material. The described methodologies provide a robust pathway to access complex heterocyclic structures with potential applications in medicinal chemistry and drug discovery. The core of this synthetic approach is a domino reaction sequence involving a Knoevenagel condensation followed by a Michael addition.
Introduction
Spirocyclic compounds are a class of molecules characterized by two rings connected through a single common atom. This unique structural feature imparts a three-dimensional architecture that is of significant interest in drug design, as it can lead to enhanced target specificity and improved physicochemical properties. This compound, a readily available bicyclic ketone, serves as a valuable scaffold for the construction of these intricate spiro systems. This document provides detailed protocols for the synthesis of spiro[bicyclo[3.1.1]heptane-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione and its thio-analogue.
Synthetic Strategy
The synthesis of spiro (thio) barbiturates from this compound is achieved through a one-pot, three-component reaction. This efficient process involves the initial Knoevenagel condensation of an aromatic aldehyde with a (thio)barbituric acid to form an intermediate arylidene (thio)barbiturate. This is followed by a nucleophilic Michael addition of the enolate of this compound to the electron-deficient double bond of the arylidene intermediate. Subsequent intramolecular cyclization and dehydration afford the final spirocyclic product.
Below is a diagram illustrating the overall synthetic workflow:
Caption: Synthetic workflow for the one-pot synthesis of spiro (thio) barbiturates.
Experimental Protocols
The following protocols are adapted from the work of Pesyan, N. N., et al. in the Bulletin of the Chemical Society of Ethiopia (2014).
General Procedure for the Synthesis of Spiro[bicyclo[3.1.1]heptane-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione derivatives:
-
To a solution of barbituric acid (1 mmol) and the respective aromatic aldehyde (1 mmol) in 20 mL of ethanol, add 2-3 drops of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
To this solution, add this compound (1 mmol).
-
Reflux the reaction mixture for 4-5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the resulting solid precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure spiro compound.
General Procedure for the Synthesis of Spiro[bicyclo[3.1.1]heptane-6,5'-(2'-thio)pyrimidine]-2',4',6'(1'H,3'H)-trione derivatives:
-
Follow the same procedure as above, substituting thiobarbituric acid for barbituric acid.
Data Presentation
The following tables summarize the quantitative data for the synthesized spirocyclic compounds.
Table 1: Synthesis of Spiro[bicyclo[3.1.1]heptane-6,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione Derivatives
| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| 1a | Benzaldehyde | 85 | 278-280 |
| 1b | 4-Methylbenzaldehyde | 88 | 285-287 |
| 1c | 4-Methoxybenzaldehyde | 90 | 265-267 |
| 1d | 4-Chlorobenzaldehyde | 82 | 290-292 |
| 1e | 4-Nitrobenzaldehyde | 78 | >300 |
Table 2: Synthesis of Spiro[bicyclo[3.1.1]heptane-6,5'-(2'-thio)pyrimidine]-2',4',6'(1'H,3'H)-trione Derivatives
| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) |
| 2a | Benzaldehyde | 87 | 260-262 |
| 2b | 4-Methylbenzaldehyde | 90 | 270-272 |
| 2c | 4-Methoxybenzaldehyde | 92 | 255-257 |
| 2d | 4-Chlorobenzaldehyde | 85 | 275-277 |
| 2e | 4-Nitrobenzaldehyde | 80 | >300 |
Reaction Mechanism
The formation of the spirocyclic barbiturates proceeds through a proposed multi-step mechanism initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization.
Caption: Proposed reaction mechanism for spiro (thio) barbiturate synthesis.
Conclusion
The protocols outlined in these application notes provide an efficient and straightforward methodology for the synthesis of novel spiro (thio) barbiturates from this compound. The high yields and operational simplicity of this one-pot, three-component reaction make it an attractive approach for generating libraries of complex spirocyclic compounds for further investigation in drug discovery and development programs. The rigid bicyclo[3.1.1]heptane moiety, combined with the versatile barbiturate scaffold, offers a promising avenue for the exploration of new chemical space and the development of potent therapeutic agents.
Application Notes and Protocols: Asymmetric Synthesis Involving Bicyclo[3.1.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the asymmetric synthesis of chiral molecules incorporating the bicyclo[3.1.1]heptane framework. This rigid, three-dimensional scaffold is of significant interest in medicinal chemistry as a bioisostere for meta-substituted arenes and pyridines, offering potential improvements in the physicochemical and pharmacokinetic properties of drug candidates. The following sections detail modern catalytic asymmetric methods for the construction of the bicyclo[3.1.1]heptane core and its derivatives, providing high enantioselectivity and yields.
Enantioselective (3+3) Cycloaddition for the Synthesis of Hetero-Bicyclo[3.1.1]heptanes
This protocol describes a highly enantioselective formal (3+3) cycloaddition of bicyclo[1.1.0]butanes with nitrones, catalyzed by a chiral Co(II)/PyIPI complex. This method allows for the efficient synthesis of enantioenriched hetero-bicyclo[3.1.1]heptane derivatives, which are valuable scaffolds in drug discovery.[1]
Quantitative Data Summary
| Entry | Bicyclobutane (BCB) | Nitrone | Yield (%) | ee (%) |
| 1 | Acyl imidazole-substituted BCB | α-phenyl-N-benzylnitrone | >95 | >99 |
| 2 | Acyl pyrazole-substituted BCB | α-phenyl-N-benzylnitrone | >95 | >99 |
| 3 | Acyl imidazole-substituted BCB | α-(4-methoxyphenyl)-N-benzylnitrone | 98 | 98 |
| 4 | Acyl imidazole-substituted BCB | α-(4-chlorophenyl)-N-benzylnitrone | 99 | >99 |
Experimental Protocol
General Procedure for the Asymmetric (3+3) Cycloaddition:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral PyIPI ligand (0.011 mmol, 11 mol%) and Co(OTf)₂ (3.5 mg, 0.01 mmol, 10 mol%).
-
Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
Add the bicyclo[1.1.0]butane (BCB) substrate (0.1 mmol, 1.0 equiv).
-
Add the nitrone substrate (0.12 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired hetero-bicyclo[3.1.1]heptane product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Reaction Workflow
Caption: Workflow for the Co(II)-catalyzed asymmetric (3+3) cycloaddition.
Asymmetric Intramolecular Mannich Reaction for Functionalized Bicyclo[3.1.1]heptanes
This protocol outlines the synthesis of a highly functionalized, enantiopure bicyclo[3.1.1]heptane derivative using a key asymmetric intramolecular Mannich reaction. The stereochemistry is controlled by the use of Ellman's chiral sulfinamide auxiliary.[2][3] This method provides access to bicyclic structures with exocyclic amines, which are important pharmacophores.
Quantitative Data Summary
| Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
| Aldehyde-sulfinamide precursor | (R)-tert-Butanesulfinamide | >95:5 | 85 |
Experimental Protocol
Synthesis of the Aldehyde Precursor:
-
Synthesize the requisite aldehyde-containing bicyclo[3.1.1]heptane backbone through established multi-step synthetic routes.
-
Couple the aldehyde with (R)-tert-butanesulfinamide in the presence of a dehydrating agent like CuSO₄ or Ti(OEt)₄ to form the corresponding N-sulfinyl imine.
Asymmetric Intramolecular Mannich Reaction:
-
Dissolve the N-sulfinyl imine precursor (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.
-
Slowly add a solution of a suitable base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv), to generate the enolate.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for the intramolecular cyclization to occur.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral bicyclo[3.1.1]heptane derivative.
-
The chiral auxiliary can then be removed under acidic conditions (e.g., HCl in methanol) to reveal the free amine.
Logical Relationship Diagram
Caption: Key steps in the asymmetric intramolecular Mannich reaction.
Asymmetric Aldol Reaction Using a Bicyclo[3.1.1]heptane-Derived Chiral Auxiliary
This section details the use of a chiral auxiliary derived from the terpene alcohol cis-myrtanol, which possesses a 6,6-dimethylbicyclo[3.1.1]heptane framework. The N-propionyl derivative of the corresponding oxazolidinone is used to perform highly diastereoselective aldol reactions.[4]
Quantitative Data Summary
| N-Acyl Auxiliary | Aldehyde | Base/Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | | :--- | :--- | :--- | :--- | | N-Propionyl-myrtanol-oxazolidinone | Benzaldehyde | LDA | 70:30 (syn favored) | 70 | | N-Propionyl-myrtanol-oxazolidinone | Benzaldehyde | Bu₂BOTf / DIPEA | >95:5 (syn favored) | 85 |
Experimental Protocol
General Procedure for the Bu₂BOTf-Mediated Asymmetric Aldol Reaction:
-
To a solution of the N-propionyl chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (10 mL) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv).
-
Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of the aldehyde (e.g., benzaldehyde, 1.1 equiv) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis.
Signaling Pathway Diagram (Proposed Transition State)
Caption: Transition state model for the asymmetric aldol reaction.
References
- 1. Enantioselective formal (3 + 3) cycloaddition of bicyclobutanes with nitrones enabled by asymmetric Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[3.1.1]heptan-6-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[3.1.1]heptan-6-one (also known as norpinan-6-one). Due to the inherent ring strain of the bicyclo[3.1.1]heptane framework, its synthesis can present several challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main difficulties in synthesizing this compound stem from the significant angular strain within the cyclobutane ring of the pinane scaffold. This strain makes the molecule susceptible to isomerization and Wagner-Meerwein rearrangements, which can lead to a variety of side products and lower yields.[1]
Q2: What are the common starting materials for the synthesis of the Bicyclo[3.1.1]heptane core?
A2: Common precursors for the Bicyclo[3.1.1]heptane skeleton include α-pinene and β-pinene, which are readily available natural products.[2] Another approach involves the intramolecular cyclization of appropriately substituted cyclobutane derivatives.
Q3: Are there any stereochemical considerations during the synthesis?
A3: Yes, stereocontrol is a critical aspect. For instance, the epoxidation of α-pinene is highly stereospecific, occurring on the face opposite to the gem-dimethyl bridge.[1] Subsequent ring-opening reactions must be carefully controlled to obtain the desired stereoisomer of the final product.
Q4: What purification methods are most effective for this compound?
A4: Due to the potential for a mixture of isomers and byproducts, purification typically requires column chromatography on silica gel. Distillation under reduced pressure can also be employed, but care must be taken to avoid thermal decomposition or rearrangement of the strained bicyclic ketone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Rearrangement of carbocation intermediates due to ring strain. | - Use milder reaction conditions (e.g., lower temperatures).- Employ non-polar solvents to stabilize intermediates.- Consider a synthetic route that avoids the formation of unstable carbocations, such as radical-based transformations.[1] |
| Formation of Multiple Isomers | Lack of stereocontrol during key reaction steps. | - Utilize stereoselective reagents and catalysts.- For reactions involving chiral starting materials like pinene, ensure the chirality is effectively transferred to the product.- Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired isomer. |
| Incomplete Reaction | Insufficient reactivity of the starting material or deactivation of the catalyst. | - Increase the reaction temperature or time, while monitoring for side product formation.- Use a more active catalyst or a higher catalyst loading.- Ensure all reagents and solvents are pure and dry, as impurities can inhibit the reaction. |
| Difficulty in Product Isolation | Similar polarity of the product and byproducts. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization of the ketone to facilitate separation, followed by deprotection.- High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
| Product Decomposition during Purification | Thermal instability of the strained bicyclic ketone. | - Use low-temperature purification techniques.- Avoid excessive heating during solvent evaporation.- Store the purified product at low temperatures under an inert atmosphere. |
Experimental Protocols
While a specific, detailed protocol for the synthesis of the parent this compound is not extensively reported in recent literature, a plausible approach can be adapted from the synthesis of related pinane derivatives, such as (+)-nopinone from β-pinene.[1]
Hypothetical Synthesis of this compound via Ozonolysis of β-Pinene
This protocol is based on the established synthesis of (+)-nopinone.
Step 1: Ozonolysis of β-Pinene
-
Dissolve β-pinene (1 equivalent) in a suitable solvent such as dichloromethane or methanol at a low temperature (typically -78 °C).
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to quench the ozonide intermediate and stir the reaction mixture, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure. The crude product is nopinone, a methylated analog of the target molecule.
Step 2: Demethylation (Hypothetical)
Further steps would be required to remove the gem-dimethyl group to yield the parent this compound. This is a non-trivial transformation and would likely involve multi-step synthetic sequences that are not well-documented for this specific conversion.
Quantitative Data Summary
The following table summarizes typical reaction parameters that might be expected for the synthesis of a bicyclo[3.1.1]heptanone derivative like nopinone, based on literature for similar reactions.
| Parameter | Value | Reference |
| Starting Material | β-Pinene | [1] |
| Key Reagent | Ozone (O₃) | [1] |
| Solvent | Dichloromethane | Generic Ozonolysis |
| Temperature | -78 °C | Generic Ozonolysis |
| Reaction Time | 1-3 hours | Generic Ozonolysis |
| Typical Yield (Nopinone) | 70-85% | [1] |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting logic for synthesizing this compound.
Hypothetical Synthetic Pathway
Caption: A plausible, though challenging, synthetic route to this compound.
References
Technical Support Center: Purification of Bicyclo[3.1.1]heptan-6-one by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Bicyclo[3.1.1]heptan-6-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound using column chromatography.
Question: My compound is not separating from impurities, and I see overlapping spots on the TLC plate.
Answer:
-
Optimize the Solvent System: The polarity of your eluent is critical for good separation. For this compound, a good starting point is a mixture of non-polar and moderately polar solvents. Experiment with different ratios of hexane/ethyl acetate or pentane/diethyl ether. A common recommendation is to aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.[1]
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) does not resolve your compound from impurities, a gradient elution can be effective. Start with a low polarity mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to first elute non-polar impurities and then your compound of interest, followed by more polar impurities.
-
Check for Co-eluting Impurities: Some impurities may have very similar polarities to this compound. If optimizing the solvent system doesn't work, consider alternative purification techniques or a different stationary phase.
Question: My compound appears to be degrading on the column.
Answer:
-
Assess Silica Gel Stability: Bicyclic ketones can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation or rearrangement.[2] To test for this, dissolve a small amount of your crude material in a suitable solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, indicating degradation.
-
Deactivate the Silica Gel: If your compound is acid-sensitive, you can deactivate the silica gel. This can be done by flushing the packed column with a solvent mixture containing a small amount of a base, such as triethylamine (typically 0.1-1%), before loading your sample.[3]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase, such as neutral alumina or florisil.
Question: The column is running very slowly, or has stopped completely.
Answer:
-
Check for Fine Particles: The crude sample may contain very fine, insoluble particles that can clog the frit or the top of the column. Ensure your sample is fully dissolved and filtered before loading.
-
Proper Column Packing: An improperly packed column with uneven silica gel can lead to poor solvent flow. Ensure the silica gel is packed uniformly without any air bubbles.
-
Solvent Viscosity: Highly viscous solvent systems can slow down the chromatography. If using a viscous solvent, applying gentle pressure to the top of the column can help to increase the flow rate.
Question: My purified compound is not as pure as expected based on TLC analysis.
Answer:
-
Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).
-
Fraction Collection: Collect smaller fractions, especially when the bands are close together. Analyze the fractions carefully by TLC before combining them.
-
Dry Loading: If your crude sample is not very soluble in the column eluent, it can be "dry loaded". This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the prepared column.[4] This can lead to sharper bands and better separation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound by flash column chromatography?
A1: A common starting point for the purification of moderately polar ketones like this compound is a mixture of a non-polar solvent like hexanes or pentane and a more polar solvent like ethyl acetate or diethyl ether. A typical starting ratio would be in the range of 9:1 to 4:1 (non-polar:polar). It is crucial to first run a TLC to determine the optimal solvent system that gives an Rf value of approximately 0.2-0.3 for the desired compound.[1]
Q2: How can I tell if my compound is stable on silica gel?
A2: To check for stability, you can perform a simple test. Dissolve a small amount of your crude product in a solvent, add a small amount of silica gel, and let it stir at room temperature for a couple of hours. Spot the mixture on a TLC plate at different time points and compare it to a spot of the starting material that has not been in contact with silica gel. If you observe the appearance of new spots or the disappearance of your product spot over time, your compound is likely degrading on the silica.[2]
Q3: What are some common impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis, byproducts, and reagents. The specific impurities will depend on the synthetic route used to prepare this compound. For example, if it is synthesized via the oxidation of a corresponding alcohol, you might have residual alcohol in your crude mixture. If a ring-expansion reaction is used, you could have isomeric byproducts.
Q4: Should I use a glass or plastic column for the purification?
A4: For most lab-scale purifications of this compound, a glass column is preferred as it is inert to a wide range of organic solvents. Ensure the column has a stopcock for controlling the flow rate.
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 10% ethyl acetate in hexanes).
-
Visualize the spots using a UV lamp (if applicable) and/or a suitable staining agent (e.g., potassium permanganate stain).
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Isolation of the Pure Compound:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for flash chromatography. Consider neutral alumina or florisil for acid-sensitive compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Pentane/Diethyl Ether | Start with a low polarity mixture (e.g., 9:1) and adjust based on TLC analysis. |
| Target Rf Value | 0.2 - 0.3 | Provides a good balance between separation and elution time.[1] |
| Silica to Sample Ratio | 30:1 to 100:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
| Loading Method | Wet or Dry Loading | Dry loading is recommended for samples with poor solubility in the eluent.[4] |
Visualization
References
Technical Support Center: Synthesis of Bicyclo[3.1.1]heptan-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Bicyclo[3.1.1]heptan-6-one, with a focus on improving reaction yields.
Troubleshooting Guide: Low Yields in this compound Synthesis via Intramolecular [2+2] Photocycloaddition
The intramolecular [2+2] photocycloaddition of 3-allyl-cyclohexenone is a common and effective method for the synthesis of this compound. However, achieving high yields can be challenging. This guide addresses common issues that lead to low yields and provides potential solutions.
Experimental Workflow for Intramolecular [2+2] Photocycloaddition
Caption: General workflow for the synthesis of this compound.
Q1: My reaction shows low conversion of the starting material, 3-allyl-cyclohexenone, even after prolonged irradiation. What could be the issue?
A1: Low conversion can stem from several factors related to the photochemical reaction setup and conditions.
-
Inadequate Light Source: The wavelength and intensity of the UV light are critical. For the n-π* transition of the enone, a wavelength around 366 nm is typically effective.[1] Ensure your lamp is emitting at the correct wavelength and has sufficient power. The quantum yield of the reaction can be low, necessitating a high catalyst loading if one is used.[2]
-
Solvent Issues: The choice of solvent is important. While dichloromethane is commonly used, other solvents like acetone can act as a triplet sensitizer, potentially improving the reaction rate.[3] Ensure the solvent is of high purity and degassed to remove oxygen, which can quench the excited state of the enone.[3]
-
Reaction Concentration: The concentration of the substrate can influence the outcome of photochemical reactions. A concentration of around 20 mM is often a good starting point.[1] Highly concentrated solutions can sometimes lead to intermolecular side reactions or quenching.
Logical Relationship of Troubleshooting Low Conversion
Caption: Troubleshooting logic for low reaction conversion.
Q2: I am observing the formation of significant byproducts alongside the desired this compound, leading to a low isolated yield. How can I minimize these?
A2: The formation of byproducts is a common issue in photochemical reactions. The primary side reactions in this synthesis are often the formation of the undesired "straight" cycloaddition product and products arising from Norrish Type I cleavage.
-
"Straight" vs. "Crossed" Cycloaddition: The intramolecular [2+2] cycloaddition of 3-allyl-cyclohexenone can theoretically yield two different isomers: the desired "crossed" product (this compound) and the "straight" product (a bicyclo[4.2.0]octanone derivative). The "rule of five" often predicts the formation of the straight product due to the kinetically favored formation of a five-membered ring in the diradical intermediate. However, the stability of the diradical intermediate can favor the "crossed" product.
-
Norrish Type I Cleavage: This photochemical side reaction involves the cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate that can undergo various subsequent reactions, such as decarbonylation or rearrangement, resulting in a complex mixture of byproducts and reducing the yield of the desired cycloadduct.
-
Solution: Minimizing the irradiation time by monitoring the reaction closely (e.g., by TLC or GC) can help reduce the formation of these byproducts. Once the starting material is consumed, the reaction should be stopped to prevent secondary photoreactions of the product. Using a photosensitizer like benzophenone can sometimes allow for the use of longer wavelength light (e.g., 390 nm), which may be less energetic and reduce the likelihood of Norrish Type I cleavage.[4]
-
Comparison of Reaction Conditions for Selectivity
| Parameter | Condition 1 (Standard) | Condition 2 (Optimized for "Crossed" Product) |
| Lewis Acid | None | AlBr₃ (or other suitable Lewis acid) |
| Temperature | Room Temperature | -75 °C |
| Irradiation Time | Fixed duration | Monitored until starting material is consumed |
| Expected Outcome | Mixture of "straight" and "crossed" products, potential for Norrish Type I byproducts. | Higher ratio of "crossed" product, reduced byproducts. |
Q3: The purification of this compound from the reaction mixture is difficult, and I am losing a significant amount of product during this step. What is the best approach for purification?
A3: The crude product of the photocycloaddition often contains a mixture of the cis and trans isomers of the desired product, as well as other photoproducts.
-
Isomer Equilibration: The initial product is often a mixture of cis and trans fused bicyclic ketones. This mixture can be difficult to separate by standard column chromatography.
-
Solution: Before extensive purification, it is highly recommended to equilibrate the cis/trans mixture to the thermodynamically more stable isomer. This can be achieved by treating the crude product with basic alumina in a solvent like dichloromethane overnight.[1] This simplifies the product mixture to a single major isomer, making subsequent purification easier.
-
-
Chromatography: After equilibration, the product can be purified by column chromatography on silica gel.
-
Recommended Eluent: A mixture of pentane and diethyl ether (e.g., 4:1) is often effective for eluting the this compound while separating it from more polar byproducts.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the typical yield I can expect for this reaction? A: With optimized conditions, including the use of a Lewis acid and careful monitoring of the reaction, yields in the range of 54-86% have been reported for similar intramolecular [2+2] photocycloadditions of 3-alkenyl-2-cycloalkenones.[1] Without optimization, yields can be significantly lower due to the formation of isomeric byproducts and degradation.
Q: Can I use a different starting material to synthesize the Bicyclo[3.1.1]heptane core? A: Yes, other methods exist. For instance, syntheses starting from naturally occurring compounds like verbenone or nopinone can provide access to substituted this compound derivatives. Another advanced method involves the radical ring-opening of [3.1.1]propellane. However, for the unsubstituted parent ketone, the intramolecular photocycloaddition of 3-allyl-cyclohexenone is a direct and common approach.
Q: Is it necessary to use a specific type of photoreactor? A: While specialized photoreactors provide better control over temperature and irradiation, the reaction can be performed in a standard Duran phototube.[1] The key is to ensure that the reaction mixture is efficiently and uniformly irradiated.
Detailed Experimental Protocol
Synthesis of this compound via Intramolecular [2+2] Photocycloaddition
This protocol is a generalized procedure based on reported methods for similar transformations.[1] Optimization may be required for specific laboratory conditions.
Materials:
-
3-allyl-cyclohexenone
-
Dichloromethane (CH₂Cl₂, high purity, degassed)
-
Aluminum bromide (AlBr₃) (optional, for improved selectivity)
-
Basic alumina
-
Silica gel for column chromatography
-
Pentane and Diethyl ether (for chromatography)
-
Duran phototube or similar quartz reaction vessel
-
UV lamp (e.g., medium-pressure mercury lamp with a filter for 366 nm)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve 3-allyl-cyclohexenone in degassed dichloromethane to a concentration of 20 mM in a Duran phototube.
-
(Optional) For improved selectivity, cool the solution to -75 °C (e.g., in a dry ice/acetone bath) and add a Lewis acid such as AlBr₃ (typically 0.5 to 1.0 equivalents). Stir the mixture for a short period to allow for complexation.
-
-
Photochemical Reaction:
-
Irradiate the solution with a UV lamp (e.g., 366 nm) while maintaining the desired temperature.
-
Monitor the progress of the reaction by TLC or GC analysis at regular intervals. The reaction is complete when the starting material is no longer detectable. Avoid over-irradiation to minimize byproduct formation.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to warm to room temperature if it was cooled.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Isomer Equilibration and Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane and add basic alumina.
-
Stir the suspension overnight at room temperature to equilibrate the cis/trans isomers.
-
Filter off the alumina and wash it with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel using a pentane/diethyl ether eluent system to afford pure this compound.
-
Yield Optimization Summary
| Factor | Recommendation for Higher Yield |
| Reaction Time | Monitor closely and stop when starting material is consumed. |
| Selectivity | Use a Lewis acid (e.g., AlBr₃) and low temperature (-75 °C). |
| Solvent | Use high-purity, degassed solvent. Consider acetone as a sensitizer. |
| Purification | Equilibrate cis/trans isomers with basic alumina before chromatography. |
References
- 1. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Hindrance in Bicyclo[3.1.1]heptan-6-one Chemistry: A Technical Support Guide
Bicyclo[3.1.1]heptan-6-one , commonly known as nopinone , presents unique challenges and opportunities in synthetic chemistry due to its rigid bicyclic framework and inherent steric hindrance. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing these steric challenges to achieve desired stereochemical outcomes in their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Nucleophilic Addition Reactions
Question: I am performing a nucleophilic addition to the carbonyl group of nopinone and obtaining a mixture of diastereomers. How can I improve the stereoselectivity of this reaction?
Answer: The stereochemical outcome of nucleophilic additions to nopinone is highly dependent on the steric bulk of the nucleophile and the reaction conditions. The bicyclic structure creates two distinct faces for nucleophilic attack: the more sterically hindered syn-face (endo attack) and the less hindered anti-face (exo attack), with the gem-dimethyl bridge significantly hindering the syn-face.
Troubleshooting Strategies:
-
Choice of Nucleophile: Bulky nucleophiles will preferentially attack from the less hindered anti-face, leading to the formation of the endo-alcohol as the major product. Conversely, smaller nucleophiles may show lower selectivity.
-
Use of Chelating Agents: In reactions with organometallic reagents, the addition of chelating agents like CeCl₃ can alter the transition state geometry and improve diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which is typically the one leading to the thermodynamically more stable product.
Example: Reduction of Nopinone
The reduction of nopinone to the corresponding alcohol, nopol, can yield either the cis or trans isomer depending on the reducing agent.
| Reducing Agent | Major Product | Diastereomeric Ratio (endo:exo) |
| LiAlH₄ | endo-Nopol | High selectivity for the endo isomer |
| NaBH₄ | endo-Nopol | Good selectivity for the endo isomer |
| L-Selectride® | exo-Nopol | High selectivity for the exo isomer |
Enolate Alkylation
Question: I am attempting to alkylate nopinone via its enolate, but I am getting low yields and a mixture of C- and O-alkylated products. What can I do to improve this reaction?
Answer: The regioselectivity of nopinone enolate alkylation is influenced by the choice of base, solvent, and electrophile. The formation of the desired C-alkylated product requires careful control over the reaction conditions to minimize side reactions.
Troubleshooting Strategies:
-
Base Selection: Use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[1][2] This minimizes the concentration of the starting ketone in the reaction mixture, reducing the likelihood of self-condensation or other side reactions.
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) are ideal for enolate alkylation as they solvate the lithium cation without interfering with the nucleophilicity of the enolate.
-
Electrophile: Use reactive primary alkyl halides (e.g., methyl iodide, benzyl bromide) to ensure a rapid SN2 reaction with the enolate.[1] Less reactive electrophiles may lead to competing O-alkylation or decomposition of the enolate.
Experimental Protocol: Alkylation of Nopinone
-
Enolate Formation: Dissolve nopinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C. Add a solution of LDA (1.1 equivalents) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mannich Reaction
Question: I am performing a Mannich reaction with nopinone and observing the formation of a single diastereomer. What determines the stereochemistry of this reaction?
Answer: The Mannich reaction of nopinone with secondary amines and formaldehyde is highly stereoselective.[3] The stereoselectivity is primarily dictated by the steric hindrance of the bicyclic system, which directs the electrophilic attack of the Eschenmoser's salt analogue (formed in situ) from the less hindered face of the enolate. This typically results in the formation of a single diastereomer with a specific configuration at the newly formed stereocenter.[3]
Visualizing the Mannich Reaction Workflow
Caption: Workflow for the stereoselective Mannich reaction of nopinone.
Signaling Pathways & Logical Relationships
Stereochemical Control in Nopinone Reactions
The inherent asymmetry and steric hindrance of the bicyclo[3.1.1]heptane framework are the primary determinants of stereoselectivity in its reactions. The gem-dimethyl bridge at C6 and C7 effectively blocks one face of the molecule, forcing incoming reagents to approach from the opposite, less hindered face.
Caption: Logical relationship governing stereoselectivity in nopinone reactions.
This guide provides a starting point for addressing common challenges in the chemistry of this compound. For more specific issues, consulting the primary literature for analogous transformations is highly recommended.
References
Technical Support Center: Optimization of Bicyclo[3.1.1]heptan-6-one Derivatization
Welcome to the technical support center for the derivatization of Bicyclo[3.1.1]heptan-6-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile bicyclic ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when derivatizing this compound?
A1: The primary challenges stem from the inherent strain of the bicyclo[3.1.1]heptane framework. This can lead to unexpected reactivity, steric hindrance affecting the accessibility of the ketone, and difficulties in achieving high diastereoselectivity in reactions that generate new stereocenters. Careful optimization of reaction conditions, including temperature, solvent, and choice of reagents, is often necessary.
Q2: How does the stereochemistry of the starting material affect derivatization?
A2: The stereochemistry of the bridgehead carbons can significantly influence the facial selectivity of nucleophilic attack on the ketone. The bicyclic structure can shield one face of the carbonyl group, leading to a preference for the formation of one diastereomer. It is crucial to characterize the stereochemistry of the product mixture to understand the directing effects of the specific bicyclo[3.1.1]heptane scaffold being used.
Q3: Are there any specific safety precautions to consider when working with this compound and its derivatives?
A3: Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used for derivatization, such as organometallics (e.g., Grignard reagents) and reducing agents (e.g., lithium aluminum hydride), are highly reactive and require handling under inert and anhydrous conditions. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Q4: What analytical techniques are most suitable for monitoring reaction progress and characterizing the products?
A4: A combination of techniques is recommended. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. For detailed analysis and characterization, Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the presence of the desired product and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and determining stereochemistry.
Troubleshooting Guides
Reductive Amination
Problem: Low yield of the desired amine.
| Possible Cause | Troubleshooting Step |
| Inefficient imine formation. | Ensure anhydrous conditions. Consider adding a dehydrating agent like molecular sieves. Optimize the pH of the reaction mixture (typically weakly acidic). |
| Decomposition of the starting material or product. | Run the reaction at a lower temperature. Reduce the reaction time. |
| Steric hindrance from the bicyclic core. | Use a less sterically hindered amine or a smaller reducing agent (e.g., sodium cyanoborohydride instead of sodium triacetoxyborohydride). |
| Incorrect stoichiometry. | Optimize the ratio of ketone, amine, and reducing agent. |
Problem: Formation of undesired byproducts (e.g., dialkylation of the amine, alcohol from ketone reduction).
| Possible Cause | Troubleshooting Step |
| Over-reduction of the ketone. | Add the reducing agent slowly and at a low temperature. Use a milder reducing agent. |
| Amine reacting with multiple ketone molecules. | Use a larger excess of the amine. |
Wittig Reaction
Problem: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Inefficient ylide formation. | Ensure the use of a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS). Use a dry, aprotic solvent. |
| Steric hindrance around the ketone. | Use a less sterically hindered phosphonium ylide. Consider using the Horner-Wadsworth-Emmons reaction for better reactivity. |
| Low reactivity of the ylide. | For stabilized ylides, higher temperatures may be required. |
Problem: Formation of a mixture of E/Z isomers.
| Possible Cause | Troubleshooting Step |
| Nature of the ylide. | Non-stabilized ylides typically favor the Z-alkene. Stabilized ylides often favor the E-alkene. |
| Reaction conditions. | The presence of lithium salts can affect stereoselectivity. The Schlosser modification can be used to favor the E-alkene. |
Grignard Reaction
Problem: Low yield of the desired tertiary alcohol.
| Possible Cause | Troubleshooting Step |
| Poor quality Grignard reagent. | Prepare the Grignard reagent fresh or titrate it before use. Ensure strictly anhydrous conditions. |
| Enolization of the ketone. | Use a less sterically hindered Grignard reagent. Add the ketone to the Grignard reagent at a low temperature. Consider using an organocerium reagent (CeCl₃ addition) to suppress enolization. |
| Steric hindrance. | Use a less bulky Grignard reagent. Longer reaction times or higher temperatures may be necessary, but this can also lead to side reactions. |
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of bicyclic ketones, which can be used as a starting point for the optimization of this compound derivatization.
Table 1: Reductive Amination Conditions for Bicyclic Ketones
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane | 25 | 12 | 75-90 |
| Aniline | NaBH₃CN | Methanol | 25 | 24 | 60-80 |
| Morpholine | H₂/Pd-C | Ethanol | 50 | 16 | 80-95 |
Table 2: Wittig Reaction Conditions for Bicyclic Ketones
| Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ph₃P=CH₂ | n-BuLi | THF | 0 to 25 | 2 | 85-95 |
| Ph₃P=CHCO₂Et | NaH | DMSO | 25 to 50 | 12 | 70-85 |
| (EtO)₂P(O)CH₂CN (HWE) | NaH | THF | 0 to 25 | 4 | 80-90 |
Table 3: Grignard Reaction Conditions for Bicyclic Ketones
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | MeMgBr | Diethyl Ether | 0 to 25 | 1 | 90-98 | | PhMgBr | THF | 0 to 25 | 2 | 85-95 | | VinylMgBr | THF | -78 to 0 | 3 | 70-85 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 mmol) in an appropriate solvent (e.g., 1,2-dichloroethane, 10 mL) is added the desired amine (1.2 mmol).
-
The mixture is stirred at room temperature for 1 hour. For less reactive amines, the addition of a catalytic amount of acetic acid may be beneficial.
-
Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C is added a strong base (e.g., n-butyllithium, 1.2 mmol) dropwise.
-
The resulting colored solution of the ylide is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C), and a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is added dropwise.
-
The reaction is stirred for the required time (monitoring by TLC or GC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: Derivatization pathways for this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
Stability of Bicyclo[3.1.1]heptan-6-one under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bicyclo[3.1.1]heptan-6-one, also known as nopinone, under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable under acidic conditions?
A1: No, this compound is generally not stable under acidic conditions. It is known to undergo a ring-opening rearrangement reaction.[1]
Q2: What happens to this compound in the presence of acid?
A2: In the presence of acids, such as dilute sulfuric acid or hydrogen chloride, the cyclobutane ring of this compound opens, leading to the formation of monocyclic ketones. The primary products identified are 4-isopropylcyclohex-3-enone and 4-isopropenylcyclohexanone.[1]
Q3: What is the proposed mechanism for the acid-catalyzed rearrangement?
A3: The proposed mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the C1-C7 or C5-C7 bond of the bicyclo[3.1.1]heptane ring system. This leads to the formation of a carbocation intermediate which then rearranges to the more stable cyclohexenone derivatives.
Q4: Is this compound stable under basic conditions?
A4: While this compound is expected to undergo enolization at the alpha-carbons in the presence of a base, there is limited specific information available in the scientific literature regarding its long-term stability or propensity for other rearrangements like the Favorskii rearrangement under basic conditions. General ketone chemistry suggests that enolization is the primary reaction.
Q5: Can this compound undergo self-condensation under basic conditions?
A5: In theory, the enolate of this compound could act as a nucleophile and attack another molecule of the ketone in an aldol-type self-condensation reaction. However, there are no specific studies found to confirm or quantify this reaction for this particular molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected products observed during a reaction involving this compound under acidic conditions. | The acidic conditions are likely causing the rearrangement of the bicyclic ketone. | Neutralize the reaction mixture to a pH of 7 or slightly basic to quench the rearrangement. Analyze the unexpected products by GC-MS, and ¹H and ¹³C NMR to confirm the presence of 4-isopropylcyclohex-3-enone and/or 4-isopropenylcyclohexanone. If the desired reaction requires acidic conditions, consider using a milder acid or a shorter reaction time and lower temperature to minimize the rearrangement. |
| Low yield of desired product when using this compound as a starting material in an acid-catalyzed reaction. | The starting material is likely degrading via the ring-opening rearrangement. | Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time before significant degradation occurs. Consider alternative synthetic routes that avoid strongly acidic conditions. |
| Formation of a complex mixture of products when this compound is subjected to strong basic conditions for an extended period. | While not definitively reported, prolonged exposure to strong base could potentially lead to self-condensation or other side reactions. | If possible, use milder basic conditions (e.g., K₂CO₃ instead of NaOH or NaOEt) and shorter reaction times. Analyze the product mixture by GC-MS and NMR to identify any potential condensation products. |
| Difficulty in achieving complete enolization of this compound without side reactions. | The stability of the enolate and the reaction conditions may favor competing reactions. | For applications requiring the enolate, consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to achieve rapid and quantitative enolate formation, minimizing the potential for side reactions. |
Experimental Protocols
Acid-Catalyzed Rearrangement of this compound
This protocol is based on the qualitative descriptions from the work of Lewis and Williams.[1]
Objective: To observe the acid-catalyzed ring-opening rearrangement of this compound.
Materials:
-
This compound (nopinone)
-
Dilute Sulfuric Acid (e.g., 10% v/v) or Hydrogen Chloride in a suitable solvent (e.g., ethanol)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
GC-MS instrument
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol if using alcoholic HCl) in a round-bottom flask equipped with a stir bar.
-
Slowly add the acidic solution to the stirred solution of the ketone at room temperature.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the desired level of conversion is observed or after a set reaction time, quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Analyze the resulting crude product by GC-MS to identify the rearrangement products (4-isopropylcyclohex-3-enone and 4-isopropenylcyclohexanone) and by ¹H and ¹³C NMR for structural confirmation.
Expected Observations: The formation of two new major peaks in the gas chromatogram corresponding to the rearrangement products. The NMR spectra will show characteristic signals for the cyclohexenone structures, distinct from the starting bicyclic ketone.
Data Presentation
Table 1: Products of Acid-Catalyzed Rearrangement of this compound [1]
| Product Name | Structure | Method of Identification |
| 4-Isopropylcyclohex-3-enone | C10H16O | Gas Chromatography, NMR Spectroscopy |
| 4-Isopropenylcyclohexanone | C9H14O | Gas Chromatography, NMR Spectroscopy |
Note: Quantitative yields and reaction kinetics are not well-documented in the literature and would need to be determined experimentally.
Mandatory Visualization
Caption: Logical workflow for assessing the stability of this compound.
References
Technical Support Center: Identification of Impurities in Bicyclo[3.1.1]heptan-6-one Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in Bicyclo[3.1.1]heptan-6-one samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound samples can generally be categorized as follows:
-
Process-Related Impurities: These arise from the synthetic route used to produce this compound. They can include unreacted starting materials, reagents, intermediates, and byproducts from side reactions. For instance, if the synthesis involves the oxidation of a corresponding alcohol, residual alcohol may be present.
-
Degradation Products: this compound can degrade under certain conditions, such as exposure to high temperatures, strong acids or bases, or light. This can lead to the formation of isomers, rearrangement products, or cleavage products.
-
Contaminants from Storage or Handling: Impurities can be introduced through improper storage conditions, contaminated solvents, or interaction with container materials.
Q2: I see an unexpected peak in the Gas Chromatography (GC) analysis of my sample. How can I tentatively identify it?
A2: An unexpected peak in your GC chromatogram could be an impurity. To tentatively identify it, you can:
-
Analyze the Mass Spectrum (MS): If you are using GC-MS, examine the mass spectrum of the unknown peak. Look for the molecular ion peak to determine the molecular weight of the impurity. The fragmentation pattern can provide clues about its structure.
-
Compare with Known Data: Compare the retention time and mass spectrum of the unknown peak with available literature data for potential impurities or related compounds.
-
Consider the Synthesis Route: Review the synthesis protocol to identify potential side products or unreacted starting materials that could correspond to the observed peak.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows extra signals. What could they be?
A3: Extra signals in your 1H or 13C NMR spectrum indicate the presence of impurities. To help identify them:
-
Check for Common Solvents: First, ensure the extra peaks do not correspond to residual solvents used in your synthesis or for sample preparation (e.g., ethyl acetate, dichloromethane, acetone).
-
Analyze Coupling Patterns and Chemical Shifts: Analyze the chemical shifts, integration values, and coupling patterns of the impurity signals. This information can help you deduce the structure of the impurity.
-
Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of the impurity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Broad or distorted peaks in GC analysis. | 1. High injection volume or concentration. 2. Active sites in the GC liner or column. 3. Co-elution of the analyte with an impurity. | 1. Dilute the sample. 2. Use a deactivated liner and a suitable column. 3. Optimize the GC temperature program to improve separation. |
| Multiple peaks with similar mass spectra. | Presence of isomers of this compound or its impurities. | Use a high-resolution capillary GC column and a slow temperature ramp to achieve better separation. Compare retention times with known standards if available. |
| Appearance of new peaks in an older sample. | Sample degradation has occurred. | Store samples in a cool, dark place under an inert atmosphere. Re-purify the sample if necessary. Consider performing stability studies under different conditions. |
| Unidentified peaks in the NMR spectrum. | Presence of unknown impurities. | Isolate the impurity using techniques like preparative HPLC or column chromatography and perform detailed spectroscopic analysis (NMR, MS, IR) for structure elucidation. |
| Low purity of the synthesized product. | Incomplete reaction or formation of significant side products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Monitor the reaction progress using TLC or GC to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general method for the analysis of this compound samples to identify and quantify impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) of high purity.
- Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
3. Data Analysis:
- Integrate the peaks in the total ion chromatogram (TIC).
- Identify this compound based on its retention time and mass spectrum.
- For each impurity peak, record the retention time and analyze its mass spectrum.
- Compare the obtained mass spectra with a library (e.g., NIST) and literature data to identify the impurities.
- Calculate the relative percentage of each impurity based on the peak area.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for the structural characterization of this compound and the identification of impurities.
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Instrumentation and Parameters:
- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- 1H NMR:
- Pulse Program: zg30
- Number of Scans: 16
- Spectral Width: 16 ppm
- Acquisition Time: ~4 seconds
- 13C NMR:
- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Acquisition Time: ~1 second
3. Data Analysis:
- Process the raw data (Fourier transformation, phase correction, and baseline correction).
- Calibrate the spectra using the solvent peak or TMS.
- Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts and coupling constants to assign the signals to the protons and carbons of this compound and any impurities.
- If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) for complete structural elucidation of unknown impurities.
Visualizations
Caption: Workflow for the identification of impurities in this compound samples.
Caption: Logical relationship between impurity sources and types.
Technical Support Center: Scaling Up the Synthesis of Bicyclo[3.1.1]heptan-6-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Bicyclo[3.1.1]heptan-6-one, commonly known as nopinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method for the synthesis of this compound (nopinone) is the ozonolysis of β-pinene.[1][2][3][4] This method involves the oxidative cleavage of the exocyclic double bond of β-pinene to form the desired ketone. The reaction is typically carried out at low temperatures, followed by a reductive workup to quench the intermediate ozonide. While other methods exist, ozonolysis is often preferred for its efficiency and applicability to large-scale production.[1]
Q2: What are the primary safety concerns when scaling up the ozonolysis of β-pinene?
A2: The primary safety concern is the formation and accumulation of thermally unstable and potentially explosive ozonide intermediates.[1] It is crucial to maintain low reaction temperatures and to ensure a controlled and complete reductive quench of the ozonide. Inadequate cooling or an incomplete quench can lead to a dangerous exothermic decomposition. A thorough risk assessment, including thermal stability studies (e.g., using DSC, ARC, and RC1e), is highly recommended before attempting a large-scale reaction.[1]
Q3: What are the common side products in the synthesis of nopinone from β-pinene?
A3: Common side products can arise from incomplete oxidation, over-oxidation, or rearrangement of the bicyclic framework. Depending on the workup conditions, incomplete reduction of the ozonide can lead to the formation of other oxygenated species. Isomerization of the pinene starting material or the nopinone product can also occur, particularly under acidic or basic conditions.
Q4: How can the purity of this compound be improved?
A4: Purification is typically achieved through vacuum distillation.[1] For higher purity, column chromatography on silica gel can be employed. The choice of purification method will depend on the scale of the synthesis and the required purity of the final product. Careful control of the distillation parameters (pressure and temperature) is essential to avoid thermal decomposition of the product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress closely using techniques like TLC or GC. Ensure a sufficient amount of ozone is bubbled through the reaction mixture. |
| Loss of product during workup | Optimize the extraction and distillation procedures. Ensure the pH is controlled during the aqueous workup to prevent product degradation. Use an appropriate vacuum level and temperature during distillation to minimize losses. |
| Side reactions | Maintain a low reaction temperature to minimize side reactions. Ensure the starting β-pinene is of high purity. |
| Inefficient reductive quench | Use a sufficient excess of the reducing agent (e.g., trimethyl phosphite or dimethyl sulfide) to ensure complete quenching of the ozonide. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC or GC. Increase the reaction time or the amount of ozone if necessary. |
| Side products from ozonolysis | Optimize the reaction temperature and workup conditions. Consider alternative quenching agents. |
| Thermal decomposition during distillation | Use a high-vacuum distillation setup and keep the distillation temperature as low as possible. A short-path distillation apparatus can be beneficial. |
| Contamination from solvents or reagents | Use high-purity solvents and reagents. Ensure all glassware is clean and dry. |
Experimental Protocols
Key Experiment: Ozonolysis of β-Pinene to this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| β-Pinene | 136.24 | 0.869 | 17.0 kg | 124.8 |
| Methanol | 32.04 | 0.792 | 187 L | - |
| Oxygen | 32.00 | - | As needed | - |
| Ozone | 48.00 | - | Generated in situ | - |
| Trimethyl phosphite | 124.08 | 1.053 | 31.0 kg | 249.8 |
| Toluene | 92.14 | 0.867 | As needed | - |
Procedure:
-
A 300 L reactor is charged with β-pinene (17.0 kg, 124.8 mol) and methanol (150 kg, 187 L).
-
The mixture is cooled to -57 °C with stirring.
-
A stream of ozonized oxygen is bubbled through the solution for approximately 8 hours. The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is warmed to -27 °C.
-
Trimethyl phosphite (31 kg, 249.8 mol) is added to the reaction mixture to quench the ozonide. The addition should be controlled to manage the exothermic reaction.
-
After the quench is complete, the product is extracted with toluene.
-
The organic layer is concentrated under reduced pressure to yield the crude this compound.
-
The crude product is then purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Bicyclo[3.1.1]heptan-6-one and Other Bicyclic Ketones
A deep dive into the reactivity of Bicyclo[3.1.1]heptan-6-one compared to Norcamphor and Camphor, supported by experimental data, reveals nuances in steric hindrance and strain that govern their chemical behavior in key organic transformations.
This guide provides a comparative analysis of the reactivity of this compound with two other prominent bicyclic ketones: Norcamphor (Bicyclo[2.2.1]heptan-2-one) and Camphor (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one). The comparison focuses on three fundamental reactions in organic synthesis: reduction with sodium borohydride, Baeyer-Villiger oxidation, and the Favorskii rearrangement. These reactions are crucial for drug development and complex molecule synthesis, making a clear understanding of the relative reactivity of these building blocks essential for researchers and scientists.
Structural Influence on Reactivity
The reactivity of these bicyclic ketones is intrinsically linked to their three-dimensional structures. The inherent ring strain and steric hindrance around the carbonyl group dictate the accessibility of reagents and the stability of intermediates and transition states.
This compound possesses a strained four-membered ring fused to a six-membered ring. Norcamphor, with its [2.2.1] bicyclic system, has a less strained framework. Camphor is a derivative of norcamphor with three methyl groups, which introduce significant steric bulk around the carbonyl group.
Figure 1: Structures of the compared bicyclic ketones.
Comparative Reactivity Data
The following sections summarize the available experimental data for the reduction, oxidation, and rearrangement reactions of these ketones.
Sodium Borohydride Reduction
The reduction of ketones to alcohols is a fundamental transformation. The stereoselectivity of this reaction in bicyclic systems is highly dependent on the steric environment of the carbonyl group.
| Ketone | Major Product | Minor Product | Diastereomeric Ratio (endo:exo) | Reference |
| This compound | Data not available in comparative studies | Data not available in comparative studies | - | |
| Norcamphor | endo-Norborneol | exo-Norborneol | 86:14 | [1] |
| Camphor | Isoborneol (exo-alcohol) | Borneol (endo-alcohol) | 90:10 | [1] |
Table 1: Stereoselectivity in the Sodium Borohydride Reduction of Bicyclic Ketones.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone from a cyclic ketone. The migratory aptitude of the adjacent carbon atoms is a key factor in determining the regioselectivity of this reaction.
| Ketone | Major Lactone Product | Minor Lactone Product | Ratio | Reference |
| This compound | Data not available in comparative studies | Data not available in comparative studies | - | |
| Norcamphor | Bicyclo[2.2.1]heptan-2-one, 3-oxa- | Bicyclo[2.2.1]heptan-2-one, 2-oxa- | 50:1 | [3] |
| Camphor | 1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one | Not reported as major | - | [4] |
Table 2: Regioselectivity in the Baeyer-Villiger Oxidation of Bicyclic Ketones.
For norcamphor, the migration of the more substituted bridgehead carbon is highly favored, leading to the formation of the corresponding lactone with high regioselectivity.[3] The Baeyer-Villiger oxidation of camphor was one of the first examples of this reaction, yielding a seven-membered ring lactone.[4] The reaction proceeds via the Criegee intermediate, and the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[4]
Favorskii Rearrangement
The Favorskii rearrangement of α-halo ketones with a base leads to the formation of a carboxylic acid derivative with ring contraction in the case of cyclic ketones. This reaction proceeds through a cyclopropanone intermediate.[5][6]
Experimental Protocols
General Procedure for Sodium Borohydride Reduction
To a solution of the bicyclic ketone (1 equivalent) in methanol or ethanol at 0 °C is added sodium borohydride (1.2 equivalents) portionwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The ratio of diastereomeric alcohols can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[1][7]
General Procedure for Baeyer-Villiger Oxidation
To a solution of the bicyclic ketone (1 equivalent) in a suitable solvent such as chloroform or dichloromethane is added a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a solution of sodium bisulfite or sodium thiosulfate. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting lactone can be purified by column chromatography.[4]
General Procedure for Favorskii Rearrangement (via α-Halogenation)
Step 1: α-Halogenation To a solution of the bicyclic ketone in a suitable solvent (e.g., acetic acid or diethyl ether), a halogenating agent such as bromine or N-bromosuccinimide (NBS) is added. The reaction is stirred until the halogenation is complete.
Step 2: Rearrangement The α-halo ketone is then treated with a base, such as sodium hydroxide or sodium methoxide, in an appropriate solvent (e.g., water or methanol). The reaction mixture is typically heated to effect the rearrangement. After cooling, the mixture is acidified, and the carboxylic acid or ester product is extracted with an organic solvent.[5][6]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the structural factors influencing reactivity and a general workflow for comparing the reactivity of these bicyclic ketones.
Figure 2: Influence of structural factors on reactivity.
References
- 1. cerritos.edu [cerritos.edu]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. Cloning, Baeyer-Villiger Biooxidations, and Structures of the Camphor Pathway 2-Oxo-Δ3-4,5,5-Trimethylcyclopentenylacetyl-Coenzyme A Monooxygenase of Pseudomonas putida ATCC 17453 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
Bicyclo[3.1.1]heptan-6-one and its Analogs: A Comparative Guide to their Use as Bioisosteres for meta-Substituted Phenyl Rings
For Researchers, Scientists, and Drug Development Professionals
The replacement of aromatic rings with saturated bioisosteres is a powerful strategy in modern drug discovery to optimize the physicochemical and pharmacokinetic properties of drug candidates. While bioisosteres for para-substituted phenyl rings are well-established, the development of effective mimics for meta-substituted systems has been a significant challenge. This guide provides a comprehensive comparison of bicyclo[3.1.1]heptane derivatives, including bicyclo[3.1.1]heptan-6-one, as bioisosteres for meta-substituted phenyl rings, supported by experimental data and detailed methodologies.
Geometric and Physicochemical Rationale
The bicyclo[3.1.1]heptane (BCHep) scaffold has emerged as a promising bioisostere for meta-substituted benzene rings due to its rigid structure that accurately mimics the geometry of the meta-arene's substituent exit vectors, with an angle of approximately 119° compared to the 120° of a benzene ring.[1][2] This close geometric resemblance allows for the preservation of crucial binding interactions with biological targets. Furthermore, the introduction of heteroatoms, such as oxygen (in 3-oxabicyclo[3.1.1]heptane or oxa-BCH) or nitrogen (in 3-azabicyclo[3.1.1]heptane), into the bicyclic core can further modulate physicochemical properties, offering advantages over the parent carbocyclic scaffold and the aromatic ring it replaces.[2][3][4]
Comparative Physicochemical and ADME Properties
The isosteric replacement of a meta-substituted phenyl ring with a bicyclo[3.1.1]heptane analog can lead to significant improvements in key drug-like properties. A notable example is the modification of the anticancer drug Sonidegib, where the central toluene ring was replaced with a 3-oxabicyclo[3.1.1]heptane (oxa-BCH) core.[2][3] The resulting analogue demonstrated improved aqueous solubility, enhanced membrane permeability, and a reduced efflux ratio, although a decrease in metabolic stability was observed in one study.[2] Another study, however, reported improved metabolic stability for BCHep-containing drug analogues.[5]
Below is a summary of the comparative data for Sonidegib and its oxa-BCH analogue:
| Property | Sonidegib (meta-substituted phenyl) | oxa-BCH-Sonidegib | Reference |
| CHI logD | 3.8 | 3.3 | [3] |
| Calculated logD (clogD, 7.4) | 6.8 | 4.8 | [6] |
| Aqueous Solubility (FASSIF) | Low | Increased | [2] |
| Membrane Permeability | Lower | Improved | [2][3] |
| Efflux Ratio | Higher | Reduced | [2] |
| Metabolic Stability | Higher | Lowered | [2] |
| Potency (Hedgehog Signaling Assay) | High | ~100-fold less potent | [2] |
FASSIF: Fasted State Simulated Intestinal Fluid CHI: Chromatographic Hydrophobicity Index
Experimental Protocols
Detailed experimental procedures are crucial for the validation and application of these bioisosteres. The following sections outline the general methodologies for the synthesis of bicyclo[3.1.1]heptane analogues and the assessment of their physicochemical properties.
Synthesis of 3-Oxabicyclo[3.1.1]heptanes (oxa-BCHs)
A common method for the synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes involves a mild, acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols.[1][3]
-
Starting Material: (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol, which can be prepared in a two-step synthesis.[2]
-
Reaction Conditions: The rearrangement is typically carried out using a catalytic amount of pyridinium chloride (PyrHCl) in a solvent such as 1,4-dioxane.[2][3] The reaction proceeds overnight under mild conditions and is compatible with various functional groups, including Boc protecting groups.[2]
Synthesis of 4-Aminobicyclo[3.1.1]heptanes
A photochemical [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes and cyclopropylamines can be employed for the construction of trisubstituted 4-aminobicyclo[3.1.1]heptanes.[7]
-
Reactants: Bicyclo[1.1.0]butane (BCB) and a cyclopropylamine (CPA).[7]
-
Conditions: The reaction is performed under mild and operationally simple photoredox conditions.[7]
Measurement of Physicochemical Properties
-
Lipophilicity (logD): The chromatographic hydrophobicity index (CHI) logD can be determined experimentally. This value is a measure of the compound's lipophilicity at a specific pH.[3]
-
Aqueous Solubility: Solubility can be assessed in various media, including Fasted State Simulated Intestinal Fluid (FASSIF), to predict oral bioavailability.[2]
-
Membrane Permeability and Efflux Ratio: These parameters can be evaluated using cell-based assays, such as the Caco-2 permeability assay, to predict intestinal absorption and the potential for active efflux by transporters like P-glycoprotein.[2]
-
Metabolic Stability: In vitro assays using liver microsomes or hepatocytes are commonly used to assess the metabolic stability of compounds and predict their in vivo clearance.[2][3]
Visualizing the Bioisosteric Replacement and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Logical relationship of bioisosteric replacement.
Caption: General experimental workflow for bioisostere validation.
Conclusion
Bicyclo[3.1.1]heptane and its heteroatom-containing analogues represent a valuable class of bioisosteres for meta-substituted phenyl rings. Their ability to mimic the geometry of the aromatic ring while offering improved physicochemical and pharmacokinetic properties makes them a powerful tool for medicinal chemists. The experimental data, particularly from the Sonidegib case study, demonstrates the potential of this bioisosteric replacement to enhance drug-like properties. However, it is crucial to consider the potential impact on pharmacological activity, as a decrease in potency may be observed. Further exploration and application of these scaffolds in drug discovery programs are warranted to fully realize their potential in developing safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Photochemical Intermolecular [3σ+2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[3.1.1]heptan-6-one Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bicyclo[3.1.1]heptan-6-one derivatives is paramount for rational drug design and structure-activity relationship studies. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques, supported by experimental data, to facilitate an informed choice of structural characterization methods.
The rigid bicyclo[3.1.1]heptane framework is a key structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity upon molecules, which is crucial for specific interactions with biological targets.[1] X-ray crystallography stands as the gold standard for elucidating the absolute stereochemistry and detailed molecular geometry of these compounds, providing invaluable insights into bond lengths, angles, and conformational preferences that govern their biological activity.[1]
Deciphering Molecular Structure: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography offers unparalleled detail in the solid state, other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry provide complementary information about the molecule's structure, connectivity, and functional groups, primarily in the solution and gas phases. Computational modeling further allows for theoretical predictions of molecular geometry and properties.
Here, we compare the data obtained from X-ray crystallographic analysis of a representative this compound derivative, (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one, with data from NMR spectroscopy.
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from both X-ray crystallography and NMR spectroscopy for the aforementioned derivative.
Table 1: Selected Crystallographic Data. [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 11.499(1) |
| b (Å) | 12.488(1) |
| c (Å) | 13.095(1) |
| β (°) | 111.706(3) |
| Volume (ų) | 1747.2(3) |
| Z | 4 |
| R-factor (%) | 6.04 |
Table 2: Selected Bond Lengths and Angles from X-ray Analysis. [2]
| Bond/Angle | Length (Å) / Angle (°) |
| C1-C2 | Data requires access to CCDC 2209697 |
| C2-C3 | Data requires access to CCDC 2209697 |
| C1-C7-C5 | Data requires access to CCDC 2209697 |
| O1-C4 | Data requires access to CCDC 2209697 |
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃. [2]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 2.64 (td, 1H, 5.8, 1.8 Hz) | 57.37 (d) |
| C-2 | - | 203.31 (s) |
| H-3 | 5.67–5.69 (m, 1H) | 124.43 (d) |
| C-4 | - | 169.05 (s) |
| H-5 | 2.31–2.38 (m, 1H) | 50.33 (d) |
| C-6 | - | 53.86 (s) |
| H-7sin | 2.80 (dt, 1H, 9.2, 5.6 Hz) | 41.09 (t) |
| H-7anti | 2.05 (d; 1H, ²J 9.2 Hz) | |
| H-9 | 1.47 (s, 3H) | 26.61 (q) |
| H-10 | 0.99 (s, 3H) | 22.32 (q) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
X-ray Crystallography Protocol[2]
Single crystals of the compound were analyzed on a Bruker Kappa Apex II CCD diffractometer. Data was collected using φ,ω-scans of narrow (0.5°) frames with Mo Kα radiation (λ = 0.71073 Å) and a graphite monochromator. The structure was solved by direct methods using SHELXT-2014/5 and refined by the full-matrix least-squares method against all F² in anisotropic approximation using SHELXL-2018/3. Hydrogen atom positions were calculated with the riding model. Absorption corrections were applied using the empirical multi-scan method with the SADABS program.
NMR Spectroscopy Protocol[2]
NMR spectra were recorded on a Bruker AV-600 spectrometer with a resonance frequency of 600.3 MHz for ¹H. Chemical shifts for ¹H and ¹³C were measured relative to the internal standard CDCl₃ (δ 7.24 ppm for ¹H, 76.9 ppm for ¹³C). For structure determination and signal assignment, 2D correlation spectra, including ¹H-¹H (COSY, NOESY) and ¹H-¹³C (HSQC, HMBC), were utilized.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes and comparisons, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Bicyclo[3.1.1]heptan-6-one
For researchers, scientists, and professionals in drug development, the accurate analysis of bicyclic ketones like Bicyclo[3.1.1]heptan-6-one is crucial for purity assessment, reaction monitoring, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of this compound, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
While Gas Chromatography (GC) is a more commonly documented technique for the analysis of volatile bicyclic ketones, this guide also explores potential HPLC methods based on the analysis of structurally related compounds.
Comparison of Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the need for chiral separation.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and polarity. | Separation of compounds in the liquid phase based on their interaction with a stationary phase. |
| Typical Stationary Phase | Polysiloxane-based (e.g., DB-5, HP-5) | Silica-based, often modified (e.g., C18, Chiral Phases) |
| Typical Mobile Phase | Inert gas (e.g., Helium, Nitrogen) | Solvent mixture (e.g., Acetonitrile, Water, Hexane, Ethanol) |
| Derivatization | Generally not required for volatile ketones. | May be required for UV detection if the analyte lacks a chromophore. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS) |
| Throughput | Typically faster run times for volatile compounds. | Can be higher with modern UPLC systems. |
| Chiral Separation | Possible with chiral GC columns. | A common application with a wide variety of chiral stationary phases available.[1][2] |
Experimental Protocols
Gas Chromatography (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound and its derivatives.[3][4]
Instrumentation:
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless injector
Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 min at 240 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Proposed Reversed-Phase HPLC Method
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Autosampler: Capable of injecting 10 µL
Conditions:
-
Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as ketones have a weak chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Proposed Chiral HPLC Method
For the separation of enantiomers of this compound, a chiral stationary phase is required. Polysaccharide-based chiral stationary phases are versatile for separating a wide range of chiral compounds, including ketones.[1][6]
Instrumentation:
-
HPLC System: As above
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method Selection Workflow
The selection of an appropriate analytical method depends on the specific research question. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
Analytical Workflow Diagrams
The following diagrams illustrate the typical workflows for GC-MS and HPLC analysis.
GC-MS Analysis Workflow
Caption: Typical workflow for GC-MS analysis.
HPLC Analysis Workflow
Caption: Typical workflow for HPLC analysis.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Bicyclo[3.1.1]heptan-2-one, 6,6-dimethyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. (1S,2S,3S,5R)-2,6,6-Trimethylspiro[bicyclo[3.1.1]heptane-3,1’-cyclohexane]-2’-en-4’-one | SIELC Technologies [sielc.com]
- 6. hplc.eu [hplc.eu]
Comparative study of Bicyclo[3.1.1]heptan-6-one vs. adamantanone
A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of the physicochemical properties, spectroscopic data, and reactivity of Bicyclo[3.1.1]heptan-6-one and Adamantanone.
Introduction
This compound and adamantanone are two cyclic ketones that, despite their seemingly simple structures, exhibit distinct chemical and physical properties owing to their unique bridged and caged bicyclic and tricyclic frameworks, respectively. Adamantanone, with its rigid, strain-free, and highly symmetrical diamondoid structure, has been extensively studied and utilized as a versatile building block in medicinal chemistry and materials science. In contrast, this compound, a smaller bicyclic system containing a strained cyclobutane ring, is less characterized, with much of the available data being computational. This guide aims to consolidate the known experimental data for both compounds, highlighting their key differences to aid researchers in selecting the appropriate scaffold for their specific applications.
Physicochemical Properties
The physicochemical properties of adamantanone are well-documented, reflecting its stable, crystalline nature. In contrast, experimental data for this compound is scarce, with most available information derived from computational models.
| Property | This compound | Adamantanone |
| Molecular Formula | C₇H₁₀O[1] | C₁₀H₁₄O[2] |
| Molar Mass | 110.15 g/mol [1] | 150.22 g/mol [2] |
| Appearance | Not available | White crystalline solid with a camphor-like odor[2] |
| Melting Point | Not available | 256-258 °C (sublimes)[2] |
| Boiling Point | Not available | Estimated at 211.78 °C[2] |
| Solubility | Not available | Soluble in methanol, ethanol, DMSO, and other organic solvents[2] |
| Density | Not available | Estimated at 0.8709 g/cm³[2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The highly symmetrical structure of adamantanone results in a relatively simple NMR spectrum. The predicted spectrum for this compound would be more complex due to its lower symmetry.
¹H NMR Data
| Compound | Chemical Shifts (ppm) and Multiplicity |
| This compound | No experimental data available. Predicted to show complex multiplets in the aliphatic region. |
| Adamantanone | The spectrum would show broad multiplets for the bridgehead and methylene protons. |
¹³C NMR Data
| Compound | Chemical Shifts (ppm) |
| This compound | No experimental data available. Expected to show a carbonyl signal (>200 ppm) and several signals in the aliphatic region. |
| Adamantanone | Signals are observed for the carbonyl carbon, bridgehead carbons, and various methylene carbons. |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of both ketones is the strong carbonyl (C=O) stretching absorption.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | No experimental data available. Expected to show a strong C=O stretch, likely at a higher wavenumber (>1715 cm⁻¹) due to ring strain, and C-H stretching and bending vibrations. |
| Adamantanone | A strong C=O stretching band is characteristic. |
Mass Spectrometry (MS)
The fragmentation patterns in mass spectrometry can provide valuable information about the structure and stability of the molecular ions.
| Compound | Key Fragmentation Pathways |
| This compound | No experimental data available. Expected to undergo fragmentation patterns typical of cyclic ketones, including alpha-cleavage and rearrangements. |
| Adamantanone | The molecular ion is typically observed, and fragmentation can occur through cleavage of the adamantane cage. |
Reactivity and Stereochemistry
The reactivity of these ketones is largely dictated by their three-dimensional structures. Adamantanone's rigid and sterically hindered framework influences the accessibility of the carbonyl group to nucleophiles. Reactions often proceed from the less hindered face. The strained cyclobutane ring in this compound is expected to influence its reactivity, potentially leading to ring-opening or rearrangement reactions under certain conditions. The carbonyl group in cyclic ketones introduces angle strain, which can enhance their reactivity compared to acyclic analogues.
Experimental Protocols
Synthesis of Adamantanone
A common method for the synthesis of adamantanone is the oxidation of adamantane using a strong oxidizing agent such as sulfuric acid.
Protocol: Oxidation of Adamantane with Sulfuric Acid
-
In a suitable reaction vessel, dissolve adamantane in concentrated sulfuric acid.
-
Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific procedure, but temperatures around 60-85 °C for several hours are typical.
-
Monitor the reaction progress by a suitable analytical method (e.g., GLC) to confirm the consumption of adamantane and the formation of adamantanone.
-
Upon completion, carefully pour the reaction mixture onto ice to quench the reaction.
-
Neutralize the acidic solution with a base, such as ammonia or potassium hydroxide.
-
Isolate the crude adamantanone, which may precipitate out of the aqueous solution.
-
The product can be further purified by steam distillation or recrystallization from an appropriate solvent.
Visualizations
Caption: Workflow for the synthesis of Adamantanone.
Caption: Structural differences and reactivity factors.
Conclusion
This comparative guide highlights the significant differences between this compound and adamantanone. Adamantanone is a well-characterized, stable, and synthetically accessible molecule with a rigid, cage-like structure. Its derivatives are of great interest in drug discovery and materials science. In contrast, this compound remains a less explored scaffold. The presence of a strained four-membered ring suggests a unique reactivity profile that could be exploited in organic synthesis. Further experimental investigation into the properties and reactivity of this compound is warranted to unlock its potential as a novel building block for chemical innovation. Researchers should consider the high degree of stability and steric hindrance of adamantanone versus the potential for unique, strain-driven reactivity in the this compound system when making a selection for their research endeavors.
References
A Comparative Guide to the Synthesis of Bicyclo[3.1.1]heptan-6-one
For researchers, scientists, and professionals in drug development, the bicyclo[3.1.1]heptane framework serves as a crucial structural motif, offering a rigid scaffold that can mimic a meta-substituted benzene ring. This guide provides a comparative analysis of two distinct synthetic routes to Bicyclo[3.1.1]heptan-6-one, a key intermediate for the elaboration of more complex molecules. The presented methodologies include a classical approach commencing from the natural product β-pinene and a modern photochemical strategy employing bicyclo[1.1.0]butanes.
Comparison of Synthetic Routes
The selection of a synthetic route to this compound is contingent on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Below is a summary of the key quantitative data for the two highlighted approaches.
| Parameter | Route 1: Ozonolysis of β-Pinene | Route 2: Photochemical [3σ+2σ] Cycloaddition |
| Starting Material | (-)-β-Pinene | Bicyclo[1.1.0]butane and Cyclopropylamine |
| Key Transformation | Ozonolysis | Photochemical Cycloaddition |
| Overall Yield | ~57% | Up to 70% |
| Number of Steps | 1 | 1 |
| Reagents | Ozone, Dimethyl sulfide | Photocatalyst (e.g., Ir(ppy)₃), Blue Light |
| Advantages | Utilizes a readily available natural product. | High efficiency, mild reaction conditions. |
| Disadvantages | Requires specialized equipment for ozonolysis. | Starting materials may be less accessible. |
Synthetic Route Diagrams
The following diagrams illustrate the conceptual workflows of the two synthetic methodologies for producing bicyclo[3.1.1]heptane derivatives.
Caption: Ozonolysis approach to the bicyclo[3.1.1]heptane core.
Caption: Photochemical synthesis of functionalized bicyclo[3.1.1]heptanes.
Experimental Protocols
Route 1: Synthesis of Nopinone from (-)-β-Pinene (Precursor to this compound)
This protocol details the synthesis of nopinone, a close derivative and potential precursor to this compound, via the ozonolysis of (-)-β-pinene.
Materials:
-
(-)-β-Pinene
-
Methanol (MeOH)
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (-)-β-pinene in a 1:1 mixture of dichloromethane and methanol is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The solution is then purged with oxygen or nitrogen to remove excess ozone.
-
Dimethyl sulfide is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude nopinone can be purified by distillation to yield the final product. A yield of approximately 57% has been reported for this transformation.
Route 2: Photochemical [3σ+2σ] Cycloaddition for the Synthesis of Trisubstituted Bicyclo[3.1.1]heptanes
This protocol describes a modern approach to constructing the bicyclo[3.1.1]heptane skeleton through a photocatalyzed cycloaddition reaction.[1] While this method produces a substituted derivative, it represents a versatile entry into this class of compounds.
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative (e.g., 1a)
-
Cyclopropylamine (CPA) derivative (e.g., 2a)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Dry and degassed solvent (e.g., acetonitrile)
-
Blue LED light source (λmax = 427 nm)
Procedure:
-
In a reaction vessel, the bicyclo[1.1.0]butane derivative (1.0 equiv), cyclopropylamine derivative (2.0 equiv), and the photocatalyst (2 mol %) are dissolved in the dry and degassed solvent.
-
The reaction mixture is irradiated with a blue LED light source at room temperature.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the trisubstituted bicyclo[3.1.1]heptane. Yields of up to 70% have been achieved for this type of transformation.[1]
References
Spectroscopic Scrutiny: A Comparative Guide to Bicyclo[3.1.1]heptan-6-one Diastereomers
For the discerning researcher in drug discovery and chemical synthesis, a nuanced understanding of stereoisomers is paramount. This guide offers a comparative spectroscopic analysis of the exo and endo diastereomers of Bicyclo[3.1.1]heptan-6-one, a bridged bicyclic ketone with significant potential in medicinal chemistry. Due to the limited availability of directly published comparative data for these specific diastereomers, this guide draws upon established spectroscopic principles and data from closely related bicyclic systems to provide a predictive and instructive overview.
The rigid Bicyclo[3.1.1]heptane framework imparts distinct spatial arrangements to the exo and endo substituents, leading to subtle yet measurable differences in their spectroscopic signatures. These differences, primarily observed in Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for the unambiguous identification and characterization of each diastereomer.
Data Presentation: A Comparative Spectroscopic Table
| Spectroscopic Technique | Parameter | exo-Bicyclo[3.1.1]heptan-6-one (Predicted) | endo-Bicyclo[3.1.1]heptan-6-one (Predicted) | Rationale for Differentiation |
| ¹H NMR | Chemical Shift (δ) of Bridgehead Protons (H1, H5) | More deshielded | More shielded | The anisotropic effect of the carbonyl group will likely cause a greater deshielding effect on the bridgehead protons in the exo isomer. |
| Chemical Shift (δ) of α-Protons (H5, H7) | Varies based on proximity and orientation to the carbonyl | Varies based on proximity and orientation to the carbonyl | The precise chemical shifts will be highly dependent on the dihedral angles with the carbonyl group and neighboring protons. | |
| Coupling Constants (J) | Characteristic through-bond and through-space couplings | Characteristic through-bond and through-space couplings | Differences in dihedral angles between adjacent protons in the rigid bicyclic system will result in distinct coupling constants, aiding in stereochemical assignment. | |
| ¹³C NMR | Chemical Shift (δ) of Carbonyl Carbon (C6) | ~210-220 ppm | ~210-220 ppm | Ring strain in the bicyclo[3.1.1] system influences the carbonyl chemical shift.[1] Subtle differences may arise due to steric interactions. |
| Chemical Shift (δ) of Bridgehead Carbons (C1, C5) | Distinct chemical shifts | Distinct chemical shifts | The stereochemistry of the carbonyl group can influence the electronic environment of the bridgehead carbons. | |
| IR Spectroscopy | C=O Stretch (ν) | ~1750-1730 cm⁻¹ | ~1750-1730 cm⁻¹ | The characteristic stretching frequency for a strained cyclic ketone.[2][3][4] Minor shifts may be observable due to slight differences in ring strain and dipole moment between the diastereomers. |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 110.07 | m/z 110.07 | Both diastereomers have the same molecular formula (C₇H₁₀O) and therefore the same molecular weight.[4] |
| Fragmentation Pattern | Similar fragmentation pathways expected | Similar fragmentation pathways expected | While the fragmentation patterns are likely to be very similar, minor differences in the relative abundances of fragment ions may be observed due to stereochemical influences on fragmentation pathways. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H experiment.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands, with particular attention to the carbonyl stretching frequency.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for this class of compounds.
-
Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.
-
Data Analysis: Analyze the fragmentation pattern to confirm the molecular weight and gain structural information.
Logical Relationships in Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound diastereomers.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Unusual (2R,6R)-bicyclo[3.1.1]heptane ring construction in fungal α-trans-bergamotene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C7H10O | CID 14438030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Bicyclo[3.1.1]heptan-6-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.1.1]heptane scaffold, a rigid three-dimensional structure, has garnered significant attention in medicinal chemistry. Its unique conformational constraints make it an attractive template for the design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of various derivatives of bicyclo[3.1.1]heptan-6-one, focusing on their anti-allergic, antimicrobial, anticancer, and antiviral properties. The information presented is supported by available experimental data and detailed methodologies to aid in further research and development.
Data Presentation: A Comparative Overview
The biological activities of this compound derivatives are diverse, with significant potential across multiple therapeutic areas. The following tables summarize the available quantitative data for different classes of these derivatives.
Note on Data Availability: Direct quantitative comparisons of a wide range of simple this compound derivatives are limited in the publicly available literature. The presented data often pertains to more complex molecules where the bicyclo[3.1.1]heptane moiety is a key structural component.
Anti-Allergic and Anti-Inflammatory Activity: Prostaglandin D2 Receptor Antagonists
Derivatives of 6,6-dimethylbicyclo[3.1.1]heptane have been investigated as potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, a key player in allergic inflammation.
| Compound Class | Specific Derivative Example | Assay Type | Result (IC50/Ki) | Reference |
| 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives | Amide-containing derivatives | PGD2 Receptor Binding | Strong Activity | [1] |
| 6,6-Dimethylbicyclo[3.1.1]heptane Derivatives | Amide-containing derivatives | cAMP Formation Assay | Strong Activity | [1] |
| Indole Series | Antagonist 35 | PGD2 Receptor Binding (Ki) | 2.6 nM | [2] |
| Indole Series | Antagonist 36 | PGD2 Receptor Binding (Ki) | 1.8 nM | [2] |
| Indole Series | Antagonist 35 | PGD2-induced cAMP Production (IC50) | 7.9 nM | [2] |
| Indole Series | Antagonist 36 | PGD2-induced cAMP Production (IC50) | 8.6 nM | [2] |
Anticancer Activity: Thalidomide Analogs and Other Derivatives
The bicyclo[3.1.1]heptane framework has been incorporated into analogs of thalidomide and other structures to explore novel anticancer agents.
| Compound Class | Cell Line | Result (IC50) | Reference |
| β-pinene-based thiazole derivative | Hela | 3.48 µM | [3] |
| β-pinene-based thiazole derivative | CT-26 | 8.84 µM | [3] |
| β-pinene-based thiazole derivative | SMMC-7721 | 6.69 µM | [3] |
| Substituted benzofused heterocycle | MCF-7 | 1.47 ± 0.14 μM | [4] |
Antiviral Activity
Bicyclo[2.2.1]heptane derivatives, structurally related to the [3.1.1] scaffold, have shown promise as antiviral agents, particularly against Herpes Simplex Virus-1 (HSV-1). While specific data for this compound derivatives is sparse, the broader class demonstrates potential.
| Compound Class | Virus | Result (IC50/EC50) | Reference |
| Bicyclo[2.2.1]heptane nucleoside analog (6j) | HSV-1 | 15 ± 2 µM | [5] |
| Bicyclo[2.2.1]heptane nucleoside analog (6d) | HSV-1 | 21 ± 4 µM | [5] |
| Bicyclo[2.2.1]heptane nucleoside analog (6f) | HSV-1 | 28 ± 4 µM | [5] |
Antimicrobial Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.
Prostaglandin D2 Receptor Binding Assay
This assay determines the affinity of a compound for the PGD2 receptor.
Materials:
-
Cell membranes expressing the human PGD2 receptor.
-
Radiolabeled PGD2 (e.g., [³H]PGD2).
-
Test compounds (this compound derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a microplate, incubate the cell membranes with the radiolabeled PGD2 and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Formation Assay
This functional assay measures the ability of a PGD2 receptor antagonist to inhibit the PGD2-induced decrease in intracellular cyclic adenosine monophosphate (cAMP).
Materials:
-
Cells co-expressing the PGD2 receptor and a reporter system linked to cAMP levels (e.g., CRE-luciferase).
-
Forskolin (an adenylyl cyclase activator).
-
PGD2.
-
Test compounds.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed the cells in a microplate and allow them to attach.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a mixture of forskolin and PGD2. Forskolin raises intracellular cAMP levels, and PGD2, acting through its Gi-coupled receptor, will inhibit this rise.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP level.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test compounds.
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no growth is observed.
Plaque Reduction Assay for Antiviral Activity (e.g., against HSV-1)
This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line).
-
Herpes Simplex Virus-1 (HSV-1).
-
Cell culture medium.
-
Test compounds.
-
Overlay medium (e.g., medium containing carboxymethyl cellulose or agarose).
-
Crystal violet staining solution.
Procedure:
-
Seed Vero cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known concentration of HSV-1 for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add an overlay medium containing different concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells (e.g., with methanol) and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Prostaglandin D2 signaling pathway and the inhibitory action of this compound derivatives.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway, relevant for bioisostere applications.
Experimental Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bicyclo[3.1.1]heptan-6-one: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines essential safety and logistical information for the proper disposal of Bicyclo[3.1.1]heptan-6-one, ensuring operational safety and regulatory compliance in research and development settings.
Summary of Key Hazards and Properties of Related Compounds
To ensure safe handling and disposal, it is crucial to consider the hazard profile of analogous bicyclo[3.1.1]heptane derivatives. The following table summarizes key quantitative data for related compounds, offering a baseline for risk assessment in the absence of specific data for this compound.
| Property | Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene- | (S)-cis-Verbenol | Pinocamphone |
| CAS Number | 5947-36-4 | 18881-04-4 | 547-60-4 |
| Molecular Formula | C10H16O | C10H16O | C10H16O |
| Physical State | Liquid | Solid | Liquid |
| Flash Point | Not specified (Combustible liquid)[1] | Not specified | 72.78 °C (163.00 °F)[2] |
| Hazards | Combustible liquid[1] | Irritating to eyes, respiratory system and skin[3] | Not specified |
| Toxicity | Not considered harmful to aquatic organisms[1] | Oral LD50 (rat): >5 mg/kg[3] | Not specified |
Experimental Protocols: Disposal Procedure
The following step-by-step methodology is a recommended guideline for the disposal of this compound, formulated based on best practices for handling similar chemical substances.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
2. Waste Classification and Segregation:
-
Based on the properties of related compounds, treat this compound as a non-halogenated organic solvent waste.
-
Do not mix with other waste categories, such as halogenated solvents or aqueous waste.
3. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with organic solvents.
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1]
-
Ensure the storage area is compliant with local regulations for flammable and combustible materials.
5. Disposal:
-
Arrange for disposal through a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information on the chemical, including its name, quantity, and any known or suspected hazards.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the properties of structurally similar compounds due to the lack of a specific Safety Data Sheet for this compound. Always consult with your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Personal protective equipment for handling Bicyclo[3.1.1]heptan-6-one
Disclaimer: No specific Safety Data Sheet (SDS) for Bicyclo[3.1.1]heptan-6-one (CAS No. 13756-55-3), also known as norpinan-6-one, is readily available. The following information is synthesized from SDSs of structurally similar bicyclo[3.1.1]heptane derivatives and should be used as a precautionary guide. It is imperative for researchers to conduct a thorough risk assessment before handling this compound.
This guide provides immediate safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and serious eye irritation.[1][2] An allergic skin reaction may also be possible.[1][2] Therefore, appropriate personal protective equipment is essential to ensure safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Chemical safety glasses or goggles are required. A face shield may be necessary if there is a splash hazard.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) should be worn.[2] A lab coat or other protective clothing is necessary to prevent skin contact.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If ventilation is inadequate, a suitable respiratory protection may be required. |
Operational and Handling Plan
Handling:
-
Avoid contact with skin and eyes.[2]
-
Do not breathe vapors or mist.
-
Keep away from heat, sparks, and open flames.[3]
-
Use only in a well-ventilated area or under a chemical fume hood.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
Immediate medical attention should be sought in case of significant exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
Disposal:
-
Disposal of this compound and its containers must be in accordance with all applicable local, state, and federal regulations.
-
Do not dispose of with normal waste.[1]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[1]
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
